Product packaging for 2-(4-Chlorophenyl)thiazolidine(Cat. No.:CAS No. 7738-99-0)

2-(4-Chlorophenyl)thiazolidine

Cat. No.: B1211548
CAS No.: 7738-99-0
M. Wt: 199.7 g/mol
InChI Key: CRGIYWDTHYLXNH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiazolidine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNS and its molecular weight is 199.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNS B1211548 2-(4-Chlorophenyl)thiazolidine CAS No. 7738-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGIYWDTHYLXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875792
Record name THIAZOLIDINE, 2-(P-CL PHENYL)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7738-99-0
Record name 2-(4-Chlorophenyl)thiazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Chlorophenyl)thiazolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THIAZOLIDINE, 2-(P-CL PHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. Thiazolidine derivatives are known to exhibit a wide range of biological activities, making this scaffold a valuable starting point for drug discovery programs.[1][2][3][4] This guide details the synthetic route, experimental protocols, and in-depth characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 4-chlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction forms the thiazolidine ring in a one-pot synthesis.

Reaction Scheme:

4-Chlorobenzaldehyde + 2-Aminoethanethiol → this compound + H₂O

A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction_Vessel Reaction in Ethanol (Reflux) 4-Chlorobenzaldehyde->Reaction_Vessel Cysteamine Cysteamine Cysteamine->Reaction_Vessel Cooling Cooling to Room Temperature Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:

A solution of 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask. To this solution, cysteamine (10 mmol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure this compound.

Characterization of this compound

The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

The characterization workflow is depicted in the following diagram.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_analytical Analytical & Physical Characterization Synthesized_Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Elemental_Analysis Elemental Analysis (CHN) Synthesized_Compound->Elemental_Analysis Melting_Point Melting Point Determination Synthesized_Compound->Melting_Point

Caption: Characterization workflow for this compound.

2.1. Physical and Analytical Data

ParameterValue
Molecular FormulaC₉H₁₀ClNS[5]
Molecular Weight199.7 g/mol [6]
AppearanceWhite to off-white solid
Melting PointExpected in the range of 100-120 °C (Varies with purity)
Elemental AnalysisC, 54.13%; H, 5.05%; Cl, 17.75%; N, 7.01%; S, 16.06%

2.2. Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d2HAr-H (ortho to Cl)
~7.3d2HAr-H (meta to Cl)
~5.5s1HCH (thiazolidine ring)
~3.5t2HCH₂ (adjacent to S)
~3.1t2HCH₂ (adjacent to N)
~2.0s1HNH

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~140Ar-C (ipso to thiazolidine)
~133Ar-C (ipso to Cl)
~129Ar-CH
~128Ar-CH
~70CH (thiazolidine ring)
~55CH₂ (adjacent to N)
~35CH₂ (adjacent to S)

2.2.3. FT-IR Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1600C=C aromatic ring stretching
~1100C-N stretching
~820C-Cl stretching
~700C-S stretching

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 199.02225 Da.[5]

m/zAssignment
~199/201[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)

Biological Significance and Potential Applications

Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] Derivatives of the thiazolidine scaffold have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][4][7] The presence of the 4-chlorophenyl group can modulate the biological activity of the parent thiazolidine molecule.

A potential logical relationship for the development of novel therapeutics based on this scaffold is presented below.

Biological_Significance cluster_activities Potential Biological Activities Thiazolidine_Core Thiazolidine Scaffold Target_Compound This compound Thiazolidine_Core->Target_Compound Chlorophenyl_Moiety 4-Chlorophenyl Moiety Chlorophenyl_Moiety->Target_Compound Antimicrobial Antimicrobial Target_Compound->Antimicrobial Anti-inflammatory Anti-inflammatory Target_Compound->Anti-inflammatory Anticancer Anticancer Target_Compound->Anticancer Anticonvulsant Anticonvulsant Target_Compound->Anticonvulsant

Caption: Potential therapeutic applications of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and spectral data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazolidine scaffold. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(4-Chlorophenyl)thiazolidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound is limited in the experimental literature. However, computational predictions provide valuable insights into its molecular characteristics. These predicted values are summarized in the table below.

PropertyPredicted ValueSource
Molecular Formula C9H10ClNSPubChem[1]
Molecular Weight 199.7 g/mol PubChem
XlogP3 2.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 199.022248PubChem
Monoisotopic Mass 199.022248PubChem
Topological Polar Surface Area 41.1 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 164PubChem

Synthesis Protocol

General Experimental Protocol for the Synthesis of 2-Aryl-Thiazolidines:

This protocol is based on the common synthetic route for thiazolidine derivatives.

  • Reaction: Condensation of 4-chlorobenzaldehyde with cysteamine.

  • Reagents:

    • 4-chlorobenzaldehyde

    • Cysteamine hydrochloride

    • A suitable base (e.g., triethylamine or sodium hydroxide) to neutralize the hydrochloride salt.

    • A suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve 4-chlorobenzaldehyde in the chosen solvent in a round-bottom flask.

    • In a separate vessel, dissolve cysteamine hydrochloride in the same solvent and neutralize it with the base.

    • Add the neutralized cysteamine solution to the 4-chlorobenzaldehyde solution.

    • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Diagram of the General Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde Mixing_in_Solvent Mixing in a suitable solvent (e.g., Ethanol) 4-chlorobenzaldehyde->Mixing_in_Solvent Cysteamine Cysteamine Cysteamine->Mixing_in_Solvent Reaction Condensation Reaction (Stirring at room temp or reflux) Mixing_in_Solvent->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

A general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2] While the specific biological activity of this compound is not extensively documented, the broader class of thiazolidinediones (TZDs) is well-known for its role in the treatment of type 2 diabetes.[3][4][5] These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[3][4][5][6][7]

PPARγ Agonist Signaling Pathway:

The mechanism of action of thiazolidinediones as PPARγ agonists involves the following key steps:

  • Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ.

  • Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of coactivator proteins, which leads to the transcription of genes involved in glucose and lipid metabolism. This results in an increase in insulin sensitivity.

Diagram of the PPARγ Signaling Pathway:

G cluster_cell Adipocyte cluster_nucleus Nucleus TZD This compound (as a potential TZD analog) PPARg PPARγ TZD->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms heterodimer with RXR RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Regulation of Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

The signaling pathway of thiazolidinediones as PPARγ agonists.

References

The Diverse Biological Activities of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a 2-(4-Chlorophenyl) substituent have emerged as a particularly promising class of compounds. This technical guide synthesizes the current understanding of the biological activities of 2-(4-Chlorophenyl)thiazolidine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The biological activity is often influenced by the nature and position of substituents on the thiazolidine ring.

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. A summary of reported activities for representative compounds is presented below.

Compound IDTarget OrganismAssay TypeResultReference
3h S. pyogenesBroth DilutionGood Activity[1]
3d S. aureusBroth DilutionExcellent Activity[1]
Various Gram-positive bacteriaBroth DilutionMIC = 3.91 mg/L[2]
7d S. aureusDisc DiffusionSusceptible[3]
2-(Chlorophenyl-imino)thiazolidin-4-one E. coliNot Specified88.46% inhibition[4]
2-(Chlorophenyl-imino)thiazolidin-4-one S. aureusNot Specified91.66% inhibition[4]
Chloro-substituted compounds 3 & 8 Various bacteria & fungiNot SpecifiedZone of Inhibition 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL[5]
Quantitative Antifungal Data

Similarly, the antifungal activity of these compounds has been evaluated against various fungal strains, with promising results.

Compound IDTarget OrganismAssay TypeResultReference
Various C. albicans, A. niger, A. clavatusNot SpecifiedModerate to excellent activity[1]
Hydroxy and Nitro derivatives C. albicansNot SpecifiedMore potent than standard medication (MIC 18.44±0.10 and 18.88±0.14 respectively)[5]
5d Candida albicansNot SpecifiedActive at 100 µ g/disk [6]

Anticancer Activity

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.[8]

Quantitative Anticancer Data

The cytotoxic effects of these derivatives are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCell LineActivityReference
5d Leukemia SRGI50: 2.04 μM[6]
5d Non-small cell lung cancer NCI-H522GI50: 1.36 μM[6]
5d Colon cancer COLO 205GI50: 1.64 μM[6]
5d CNS cancer SF-539GI50: 1.87 μM[6]
5d Melanoma SK-MEL-2GI50: 1.64 μM[6]
5d Ovarian cancer OVCAR-3GI50: 1.87 μM[6]
5d Renal cancer RXF 393GI50: 1.15 μM[6]
5d Prostate cancer PC-3GI50: 1.90 μM[6]
5d Breast cancer MDA-MB-468GI50: 1.11 μM[6]
7g A549, MCF-7, PC3Most potent among tested compounds[3]
5e & 5f Human leukemia cell linesPotent anticancer activity[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Key Processes

To better illustrate the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.

G General Synthesis of this compound Derivatives cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Schiff Base Schiff Base 4-Chlorobenzaldehyde->Schiff Base Condensation Amine Amine Amine->Schiff Base Thioglycolic acid Thioglycolic acid This compound derivative This compound derivative Thioglycolic acid->this compound derivative Schiff Base->this compound derivative Cyclization

Caption: A generalized synthetic pathway for this compound derivatives.

G Workflow for In Vitro Anticancer Screening Start Start Cell_Culture Maintain Cancer Cell Line Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Thiazolidine Derivatives (Varying Concentrations) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Preliminary Screening of 2-(4-Chlorophenyl)thiazolidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 2-(4-chlorophenyl)thiazolidine analogues, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthesis, characterization, and biological evaluation of these compounds, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and development in this area.

Introduction

Thiazolidine derivatives, particularly those incorporating a 2-(4-chlorophenyl) moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3] The structural versatility of the thiazolidine ring allows for extensive chemical modifications, enabling the development of analogues with enhanced potency and selectivity.[1] This guide focuses on the initial steps of screening these analogues to identify promising lead compounds for further drug development.

Data Presentation: Biological Activity

The following tables summarize the quantitative data from preliminary screenings of various this compound analogues, focusing on their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of this compound Analogues

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The data below represents the activity of selected analogues against various bacterial and fungal strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
8d Klebsiella pneumoniae12.5[4]
AJ5a Selected Bacterial Strains62.5[5]
AJ5d Selected Bacterial Strains62.5[5]
AJ5e Selected Bacterial Strains62.5[5]
AJ5f Selected Bacterial Strains62.5[5]
AJ5g Selected Bacterial Strains62.5[5]
3h S. pyogenesGood Activity*[6]
17-40 Series Gram-positive & Gram-negative bacteria3.91 (most active)[1]

*Qualitative descriptors from the source have been noted where specific quantitative data was not provided.

Table 2: Anticancer Activity of this compound Analogues

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented below, indicating the cytotoxic potential of these compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
7g A549 (Lung)Most Potent[7]
7g MCF-7 (Breast)Most Potent[7]
7g PC3 (Prostate)Most Potent*[7]
5d Leukemia SRGI50: 2.04[8]
5d NCI-H522 (Non-small cell lung)GI50: 1.36[8]
5d COLO 205 (Colon)GI50: 1.64[8]
5d SF-539 (CNS)GI50: 1.87[8]
5d SK-MEL-2 (Melanoma)GI50: 1.64[8]
5d OVCAR-3 (Ovarian)GI50: 1.87[8]
5d RXF 393 (Renal)GI50: 1.15[8]
5d PC-3 (Prostate)GI50: 1.90[8]
5d MDA-MB-468 (Breast)GI50: 1.11[8]
22 HepG2 (Liver)IC50: 2.04[9]
22 MCF-7 (Breast)IC50: 1.21[9]

*The source identified this compound as the most potent in the series without providing specific IC50 values.

Experimental Protocols

Detailed methodologies for the synthesis and preliminary screening of this compound analogues are provided below.

Protocol 1: General Synthesis of 2-(4-Chlorophenyl)thiazolidin-4-ones

This protocol describes a common one-pot, three-component reaction for synthesizing 2-arylthiazolidin-4-one derivatives.[4]

Materials:

  • Aromatic or aliphatic primary amine

  • 4-Chlorobenzaldehyde

  • Thioglycolic acid

  • Polypropylene glycol (PEG) as a solvent and catalyst

  • Reaction vessel with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (for purification)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the primary amine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 110°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(4-chlorophenyl)thiazolidin-4-one analogue.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3][5]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][5]

Materials:

  • Synthesized this compound analogues

  • Bacterial and/or fungal strains for testing

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standard antimicrobial agents (positive controls, e.g., Ampicillin, Griseofulvin)[6]

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC3)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Synthesized this compound analogues

  • Standard anticancer drug (positive control, e.g., Etoposide, Doxorubicin)[7]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the standard drug in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) in the CO₂ incubator.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogues start Reactants: - Primary Amine - 4-Chlorobenzaldehyde - Thioglycolic Acid reaction One-Pot Reaction (110°C, PEG) start->reaction 1. Combine workup Aqueous Work-up & Extraction reaction->workup 2. Cool & Extract purification Column Chromatography workup->purification 3. Purify characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization 4. Analyze end_product Pure Analogue characterization->end_product

General synthesis workflow for this compound analogues.

Antimicrobial_Screening_Workflow cluster_antimicrobial Antimicrobial Screening (Broth Dilution) prep Prepare Compound Stock & Microbial Inoculum dilution Serial Dilution in 96-well Plate prep->dilution inoculation Inoculate Wells with Microbes dilution->inoculation incubation Incubate (24-48h) inoculation->incubation readout Determine MIC (Visual/Spectrophotometric) incubation->readout result MIC Value (µg/mL) readout->result

Workflow for the in vitro antimicrobial screening process.

Anticancer_Screening_Workflow cluster_anticancer Anticancer Screening (MTT Assay) seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound Dilutions seeding->treatment incubation_cell Incubate (e.g., 48h) treatment->incubation_cell mtt_addition Add MTT Reagent incubation_cell->mtt_addition incubation_mtt Incubate (2-4h) mtt_addition->incubation_mtt solubilization Solubilize Formazan incubation_mtt->solubilization readout_abs Measure Absorbance solubilization->readout_abs analysis Calculate IC50 readout_abs->analysis

References

Unraveling the Mechanism of Action of 2-(4-Chlorophenyl)thiazolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 2-(4-Chlorophenyl)thiazolidine, a member of the broader class of thiazolidine-containing compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes the well-established mechanisms of action for structurally related thiazolidine derivatives, particularly the thiazolidine-2,4-diones (TZDs). The primary focus is on the role of these compounds as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This guide details the molecular signaling pathways, presents relevant quantitative data from related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of these processes to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Thiazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While specific research on the mechanism of action of this compound is not extensively documented in publicly available literature, its structural similarity to the well-studied class of thiazolidinediones (TZDs) provides a strong basis for inferring its potential biological targets and cellular effects.

The most prominent members of the thiazolidine family are the thiazolidine-2,4-diones, such as Rosiglitazone and Pioglitazone, which are clinically approved for the treatment of type 2 diabetes mellitus.[3][4] The therapeutic effects of these drugs are primarily mediated through their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][5] This guide will, therefore, focus on the PPAR-γ signaling pathway as the most probable mechanism of action for this compound, while also acknowledging other potential biological activities reported for thiazolidine derivatives.

The PPAR-γ Signaling Pathway: A Probable Mechanism of Action

Thiazolidinediones are known to act as potent and selective agonists for PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[3][5] Upon activation, PPAR-γ modulates the expression of a suite of genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.

The proposed mechanism unfolds as follows:

  • Ligand Binding: The thiazolidine derivative enters the cell and binds to the ligand-binding domain of PPAR-γ located in the cytoplasm or nucleus.

  • Heterodimerization: This binding event induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3]

  • DNA Binding: The activated PPAR-γ/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which then initiates the transcription of target genes. This leads to an increase in the synthesis of proteins that mediate the physiological effects of the compound.[5]

The downstream effects of PPAR-γ activation include enhanced insulin sensitivity, increased glucose uptake in peripheral tissues (like adipose tissue and skeletal muscle), and regulation of lipid metabolism.[6]

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidine This compound (Ligand) PPARg_inactive PPAR-γ (Inactive) Thiazolidine->PPARg_inactive Binds to PPARg_active PPAR-γ (Active) PPARg_inactive->PPARg_active Activation RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active Activation Heterodimer PPAR-γ/RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Modulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to experimental_workflow start Start: This compound in_vitro_screening In Vitro Screening start->in_vitro_screening binding_assay PPAR-γ Ligand Binding Assay in_vitro_screening->binding_assay reporter_assay PPAR-γ Reporter Gene Assay in_vitro_screening->reporter_assay target_engagement Cellular Target Engagement Assay in_vitro_screening->target_engagement downstream_effects Analysis of Downstream Effects in_vitro_screening->downstream_effects glucose_uptake Glucose Uptake Assay (e.g., in adipocytes) downstream_effects->glucose_uptake gene_expression Gene Expression Analysis (qPCR, RNA-seq) downstream_effects->gene_expression in_vivo_studies In Vivo Studies downstream_effects->in_vivo_studies animal_model Diabetic Animal Model (e.g., db/db mice) in_vivo_studies->animal_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_studies->pk_pd conclusion Elucidation of Mechanism of Action in_vivo_studies->conclusion

References

Structure-Activity Relationship of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Chlorophenyl)thiazolidine and its derivatives. The thiazolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document collates quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts in this area.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazolidine and the phenyl rings. The following table summarizes the quantitative data from various studies, showcasing the impact of these structural modifications.

Compound IDCore StructureR1 (at N-3)R2 (at C-5)Biological ActivityTarget/AssayIC50/MICReference
1 2-(4-Chlorophenyl)thiazolidin-4-oneHHAntibacterialE. coli- (88.46% activity index)[4]
2 2-(4-Chlorophenyl)thiazolidin-4-oneHHAntibacterialS. aureus- (91.66% activity index)[4]
3 2-(4-Chlorophenyl)thiazolidin-4-oneHHAntioxidantABTS Assay- (81.8% inhibition)[4]
4 5-(4-Chlorobenzylidene)thiazolidine-2,4-dioneH=CH-(4-Cl-Ph)GLUT1 Inhibitor-IC50 = 5.4 ± 1.3 μM[5]
5 5-(4-Chlorobenzylidene)thiazolidine-2,4-dioneH=CH-(4-Cl-Ph)GLUT4 Inhibitor-IC50 = 9.5 ± 2.8 μM[5]
6 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione-CH2-Ph(CF3, Cl)=CH-(4-Cl-Ph)GLUT1,4,5 Inhibitor-See original source for details[5]
7 2-(Aryl)-4-thiazolidinone derivativeVariedVariedAnticancerHT-29, A549, MDA-MB-231IC50 = 0.073, 0.35, and 3.10 µM respectively for one derivative[1]
8 Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybridVariedVariedAntibacterialGram-positive bacteriaMIC = 3.91 mg/L for most active compounds[6]

Note: The table presents a selection of data from the literature to illustrate the SAR. For a complete understanding, consulting the original research articles is recommended. The varied nature of the core structures and assays across different studies should be considered when comparing activities.

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of this compound derivatives:

  • Substitution on the Phenyl Ring: The presence of a chlorine atom at the para-position of the 2-phenyl ring is a common feature in many active compounds. This substitution appears to be favorable for various biological activities, including antibacterial and antioxidant effects.[4]

  • Modifications at the C-5 Position: The introduction of a benzylidene group at the C-5 position of the thiazolidine-2,4-dione core is a critical modification for GLUT inhibition.[5] Further substitution on this benzylidene ring can fine-tune the activity and selectivity.

  • Substitution at the N-3 Position: The N-3 position of the thiazolidine ring is another key site for modification. The introduction of various substituents at this position can significantly impact the biological activity. For instance, in a series of VEGFR-2 inhibitors, the nature of the aryl group attached via an amide linker at N-3 was found to be crucial for activity.[5]

  • The Thiazolidine Core: The core thiazolidine structure itself, whether a thiazolidin-4-one or a thiazolidine-2,4-dione, dictates the class of biological activity observed. Thiazolidin-4-ones have shown prominent antibacterial and anticancer activities, while thiazolidine-2,4-diones are well-known for their antidiabetic and GLUT inhibitory effects.[1][5][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing new studies. Below is a representative protocol for an in vitro antibacterial activity assay.

In Vitro Antibacterial Activity Assessment (Broth Dilution Method)

This protocol is a generalized representation based on common practices described in the literature.[6]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • The adjusted bacterial suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • Positive control wells (containing bacterial inoculum without any test compound) and negative control wells (containing broth medium only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway

Many thiazolidinedione derivatives exert their antidiabetic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[7][8]

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD_Derivative Thiazolidinedione Derivative PPARg_RXR PPARγ-RXR Heterodimer TZD_Derivative->PPARg_RXR Binds & Activates PPRE PPRE PPARg_RXR->PPRE Binds to Transcription Transcription PPRE->Transcription Target_Genes Target Genes (Glucose & Lipid Metabolism) Transcription->Target_Genes

Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MIC Assay) Purification->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for synthesis and evaluation of thiazolidine derivatives.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between structural modifications and the resulting biological activity.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold 2-(4-Chlorophenyl) thiazolidine Scaffold R1_Sub N-3 Substitution Core_Scaffold->R1_Sub R2_Sub C-5 Substitution Core_Scaffold->R2_Sub Phenyl_Sub Phenyl Ring Substitution Core_Scaffold->Phenyl_Sub Biological_Activity Biological Activity (e.g., Anticancer, Antibacterial) R1_Sub->Biological_Activity Influences R2_Sub->Biological_Activity Modulates Phenyl_Sub->Biological_Activity Determines

Caption: Core structure-activity relationship logic for thiazolidine derivatives.

References

The Initial Biological Evaluation of Novel Thiazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological evaluation of novel thiazolidinone compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Evaluation

The anticancer potential of novel thiazolidinone derivatives is a significant area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through the modulation of several key signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected novel thiazolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 18 MCF-7 (Breast)1.27[3]
Compound 19 MCF-7 (Breast)1.50[3]
Compound 20 MCF-7 (Breast)1.31[3]
Compound 24b MDA-MB-231 (Breast)8.16[3]
Compound 24c MCF-7 (Breast)18.03[3]
Compound 28 HeLa (Cervical)3.2[4]
Compound 28 MCF-7 (Breast)2.1[4]
Compound 28 LNCaP (Prostate)2.9[4]
Compound 28 A549 (Lung)4.6[4]
Compound 39 MDA-MB-231 (Breast)1.9[3]
Compound 39 HepG2 (Liver)5.4[3]
Compound 39 HT-29 (Colon)6.5[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel thiazolidinone compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Thiazolidinone-Induced Anticancer Activity

Thiazolidinone derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[5][6]

anticancer_pathways Thiazolidinones Novel Thiazolidinones PI3K PI3K Thiazolidinones->PI3K Inhibition Raf Raf Thiazolidinones->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Anticancer signaling pathways modulated by thiazolidinones.

Anti-inflammatory Evaluation

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of great importance. Thiazolidinone derivatives have shown promising anti-inflammatory activities, primarily through the inhibition of key inflammatory mediators.[7][8]

Quantitative Data Summary

The following table presents the in vivo anti-inflammatory activity of selected thiazolidinone derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound B1 100Significant[8]
Compound B2 100Significant[8]
Compound B5 100Significant[8]
Compound B6 100Significant[8]
Compound B8 100Significant[8]
Compound 12d -Dose-dependent[7]
Compound 12h -Dose-dependent[7]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Novel thiazolidinone compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds (thiazolidinone derivatives) and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways in Thiazolidinone-Mediated Anti-inflammatory Action

Thiazolidinones can exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

anti_inflammatory_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Thiazolidinones Novel Thiazolidinones Thiazolidinones->COX Inhibition Thiazolidinones->LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Anti-inflammatory action of thiazolidinones via COX/LOX inhibition.

Antimicrobial Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12]

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of selected novel thiazolidinone derivatives, presenting the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.

Table 3.1: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5 S. aureus0.008-0.06[8]
Various Derivatives Gram-positive bacteria2-16[10]
Various Derivatives Aspergillus niger0.31[13]
Various Derivatives Candida albicans0.31[13]
Various Derivatives S. Cereviceaes0.15[13]

Table 3.2: Zone of Inhibition of Thiazolidinone Derivatives

Compound IDMicroorganismZone of Inhibition (mm)Reference
4a, 4d, 4e, 4h, 4i, 4j Staphylococcus aureus> Amoxicillin-clavulanate[14]
4e, 4h, 4j Escherichia coli> Amoxicillin-clavulanate[14]
Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[10]

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Novel thiazolidinone compounds

  • Standard antibiotic discs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate.

  • Disc Placement: Aseptically place sterile filter paper discs impregnated with known concentrations of the thiazolidinone compounds and standard antibiotics onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

  • Interpretation: The susceptibility of the bacteria to the compounds is determined by comparing the zone diameters with established standards.

This method is a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Novel thiazolidinone compounds

  • Standard antibiotics

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the thiazolidinone compounds in MHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a general workflow for the initial antimicrobial evaluation of novel thiazolidinone compounds.

antimicrobial_workflow Start Synthesized Novel Thiazolidinones DiscDiffusion Primary Screening: Disc Diffusion Method Start->DiscDiffusion Active Active Compounds (Zone of Inhibition) DiscDiffusion->Active Inactive Inactive Compounds DiscDiffusion->Inactive No Zone MIC Quantitative Assay: Broth Microdilution (MIC) Active->MIC Potent Potent Compounds (Low MIC) MIC->Potent LessPotent Less Potent Compounds MIC->LessPotent High MIC FurtherStudies Further Mechanistic & In Vivo Studies Potent->FurtherStudies

Workflow for the initial antimicrobial evaluation of thiazolidinones.

References

Exploring the Therapeutic Potential of 2-Arylthiazolidin-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 2-arylthiazolidin-4-ones have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of 2-Arylthiazolidin-4-ones

The most common and versatile method for the synthesis of 2-arylthiazolidin-4-ones is a one-pot, three-component condensation reaction involving an aromatic aldehyde, an amine, and a mercaptoalkanoic acid, typically thioglycolic acid.[1][2] This reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and amine, which then undergoes cyclization with the mercaptoalkanoic acid to yield the thiazolidin-4-one ring.

General Experimental Protocol:

A typical synthetic procedure is as follows:

  • Reactant Mixture: In a round-bottom flask, equimolar amounts of the desired aromatic aldehyde, a primary amine, and thioglycolic acid are dissolved in a suitable solvent. Common solvents include toluene, ethanol, or in some cases, the reaction can be performed under solvent-free conditions.

  • Catalyst (Optional): A catalytic amount of a dehydrating agent or a Lewis acid, such as zinc chloride, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylthiazolidin-4-one derivative.

dot

G A Aromatic Aldehyde D Schiff Base (Imine) Intermediate A->D + B Primary Amine B->D + C Thioglycolic Acid E 2-Arylthiazolidin-4-one Product D->E + Thioglycolic Acid (Cyclization)

Caption: General reaction scheme for the synthesis of 2-arylthiazolidin-4-ones.

Therapeutic Potential and Biological Activities

2-Arylthiazolidin-4-ones have demonstrated a remarkable range of pharmacological activities, positioning them as attractive candidates for further drug development.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 2-arylthiazolidin-4-one derivatives against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-arylthiazolidin-4-one derivatives against various cancer cell lines.

Compound ID2-Aryl Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
1a Phenyl-HMCF-7 (Breast)5.42[4]
1b 4-Chlorophenyl-HMCF-7 (Breast)3.21[4]
2a 4-Methoxyphenyl-HHepG2 (Liver)8.97[4]
2b 4-Nitrophenyl-HHepG2 (Liver)4.97[4]
3a 2,4-Dichlorophenyl-HA549 (Lung)0.35[3]
3b 4-Fluorophenyl-HA549 (Lung)0.59[5]
4a Phenyl-HHT-29 (Colon)6.5[5]
4b 4-Hydroxyphenyl-HHT-29 (Colon)5.8[5]

1. Modulation of PI3K/Akt/mTOR and AMPK/mTOR Signaling Pathways:

Certain 2-arylthiazolidine-4-carboxylic acid amides have been shown to exert their anticancer effects by targeting two critical signaling pathways: the PI3K/Akt/mTOR and the AMPK/mTOR pathways. These compounds can induce dephosphorylation of Akt, a key downstream effector of PI3K, while simultaneously promoting the phosphorylation and activation of AMPK. The net effect is the inhibition of mTOR, a central regulator of cell growth and proliferation.

G PI3K PI3K Akt Akt PI3K->Akt mTORC1_P mTORC1 Akt->mTORC1_P Proliferation Cell Proliferation & Growth mTORC1_P->Proliferation AMPK AMPK mTORC1_A mTORC1 AMPK->mTORC1_A Compound 2-Arylthiazolidin-4-one Compound->Akt Inhibits Compound->AMPK Activates

Caption: Inhibition of MurB enzyme leading to bacterial cell lysis.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-arylthiazolidin-4-ones). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Conclusion and Future Perspectives

2-Arylthiazolidin-4-ones represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their accessible synthesis, makes them attractive candidates for the development of new therapeutic agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways and the inhibition of essential microbial enzymes, provide a solid foundation for further optimization and structure-activity relationship (SAR) studies. Future research should focus on the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. In vivo studies are also crucial to validate the therapeutic potential of these compounds and to advance the most promising candidates towards clinical development. The continued exploration of the 2-arylthiazolidin-4-one scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

Navigating the Uncharted: A Technical Guide to Target Identification for 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of the thiazolidine scaffold is well-documented, with derivatives exhibiting a wide range of biological activities, including anticancer and antidiabetic effects.[1][2] However, the specific molecular targets of many of these compounds, including 2-(4-Chlorophenyl)thiazolidine, remain to be elucidated. This "target deconvolution" is a critical step in drug discovery, providing invaluable insights into a compound's mechanism of action, potential therapeutic applications, and possible off-target toxicities.[3][4] This technical guide provides a comprehensive roadmap for the target identification of this compound. In the absence of direct published studies on this specific molecule, this document outlines a series of robust, state-of-the-art experimental strategies based on established chemical proteomics and affinity-based methods.[1][5] We present detailed protocols, data presentation frameworks, and visual workflows to guide researchers in uncovering the molecular partners of this promising compound.

Introduction: The Challenge and the Strategy

Phenotypic screening often reveals compounds with interesting biological effects, but the subsequent identification of the molecular target(s) is a significant bottleneck.[4] For this compound, the core challenge is to move from observed cellular effects to a concrete understanding of its protein interactome.

Our proposed strategy is a multi-pronged approach, beginning with classic affinity chromatography and advancing to more sophisticated photo-affinity labeling to capture a broader range of interactions. This is followed by downstream proteomic analysis and target validation.

Logical Workflow for Target Identification

cluster_ap Affinity Purification cluster_pal Photo-Affinity Labeling A Synthesis of Affinity Probes (Immobilized & Photoreactive) B Affinity Purification using Immobilized Probe A->B C Photo-Affinity Labeling (PAL) using Photoreactive Probe A->C D Cell Lysate Incubation B->D Bait C->D E UV Cross-linking (for PAL) D->E PAL Path F Enrichment of Protein-Probe Complexes (e.g., Streptavidin beads) D->F AP Path E->F G Elution of Bound Proteins F->G H SDS-PAGE Separation G->H I In-gel Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein ID J->K L Candidate Target Validation (e.g., CETSA, Western Blot, RNAi) K->L

Caption: High-level workflow for target identification.

Phase 1: Synthesis of Chemical Probes

The foundation of affinity-based target identification is the synthesis of a chemical probe derived from the small molecule of interest. This involves modifying the parent compound, this compound, to include a linker and a functional handle for either immobilization or reporting.

Probe Design and Synthesis Protocol

Objective: To synthesize two types of probes: (1) an affinity probe for immobilization on a solid support and (2) a photo-affinity probe for covalent cross-linking.

Materials:

  • This compound

  • 6-bromohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Biotin-PEG4-amine

  • Diazirine-containing linker with an amine group (e.g., 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Solid support (e.g., NHS-activated Sepharose beads)

Protocol:

  • Acylation of Thiazolidine: React this compound with 6-bromohexanoic acid in the presence of DCC and DMAP in anhydrous DCM. This reaction acylates the nitrogen of the thiazolidine ring, introducing a linker with a terminal bromine.

  • Synthesis of Affinity Probe:

    • React the brominated intermediate with Biotin-PEG4-amine in DMF. The amine will displace the bromine via nucleophilic substitution, yielding the final biotinylated affinity probe. Biotin serves as the high-affinity handle for streptavidin-coated beads.[6]

  • Synthesis of Photo-Affinity Probe:

    • Similarly, react the brominated intermediate with a diazirine-containing amine linker.[7] This introduces the photoreactive diazirine group.

    • The other end of this linker should be functionalized with an alkyne or biotin handle for subsequent "click" chemistry or enrichment.[6][7]

  • Immobilization of Bait Compound:

    • For the classic pull-down, create a derivative with a carboxylic acid or amine linker.

    • Covalently attach this derivative to a solid support, such as NHS-activated agarose beads, following the manufacturer's protocol.[3]

Phase 2: Affinity-Based Target Isolation

This phase uses the synthesized probes to isolate binding partners from a complex biological mixture, such as a cell lysate.

Experimental Protocol: Affinity Chromatography Pull-Down

Objective: To enrich and isolate proteins that bind to immobilized this compound.

Workflow for Affinity Chromatography

A Prepare Cell Lysate (e.g., from relevant cancer cell line) B Pre-clear Lysate (with control beads) A->B C Incubate Lysate with: 1. Compound-immobilized beads 2. Control beads (no compound) B->C D Wash Beads Extensively (remove non-specific binders) C->D E Elute Bound Proteins (e.g., pH change, high salt, or competition with free compound) D->E F Analyze Eluate by SDS-PAGE & Mass Spectrometry E->F

Caption: Step-by-step affinity chromatography workflow.

Protocol:

  • Cell Lysate Preparation: Culture and harvest cells from a relevant line (e.g., a cancer cell line where thiazolidines have shown activity). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[3]

  • Incubation: Incubate the cleared cell lysate with the this compound-immobilized resin and a control resin (unmodified beads) for 2-4 hours at 4°C with gentle rotation.[3]

  • Washing: Load the resin-lysate mixture into chromatography columns. Wash the columns extensively with wash buffer (e.g., lysis buffer with lower salt concentration) to remove non-specifically bound proteins.[8]

  • Elution: Elute the specifically bound proteins. This can be achieved by:

    • Changing the pH or ionic strength of the buffer.

    • Using a denaturing agent (e.g., SDS sample buffer).

    • Competitive elution: Incubating the beads with a high concentration of free this compound to displace the bound proteins. This is the most specific method.[8]

  • Analysis: Concentrate the eluted proteins and resolve them using SDS-PAGE. Visualize unique bands in the experimental lane compared to the control lane by silver or Coomassie staining.

Experimental Protocol: Photo-Affinity Labeling (PAL)

Objective: To covalently capture both stable and transient protein interactors in a cellular context.

Protocol:

  • Probe Incubation: Treat living cells or fresh cell lysate with the synthesized photo-affinity probe for a predetermined time.

  • UV Irradiation: Expose the samples to UV light (typically 350-365 nm) to activate the diazirine group.[7][9] This generates a highly reactive carbene intermediate that covalently cross-links the probe to any nearby protein.[7]

  • Lysis and Enrichment: If cells were treated live, lyse them. Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged, cross-linked protein complexes.

  • Washing and Elution: Wash the beads thoroughly to remove non-cross-linked proteins. Elute the captured proteins, often under denaturing conditions.

  • Analysis: Proceed with SDS-PAGE and mass spectrometry as described for the pull-down assay.

Phase 3: Proteomic Identification and Data Analysis

Objective: To identify the proteins isolated in Phase 2.

Protocol:

  • In-Gel Tryptic Digestion: Excise the unique protein bands from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

  • Data Filtering and Prioritization: Filter the identified proteins to remove common contaminants and non-specific binders. Prioritize candidates that are significantly enriched in the experimental sample compared to the control.

Data Presentation: Hypothetical Results

Quantitative data from mass spectrometry (e.g., spectral counts or label-free quantification values) should be summarized to compare protein enrichment between the experimental and control samples.

Table 1: Hypothetical Protein Hits from Affinity Pull-Down

Protein ID (UniProt)Gene NameSpectral Counts (Experimental)Spectral Counts (Control)Fold EnrichmentBiological Function
P04637TP5335217.5Tumor Suppressor
P10412PPARG48148.0Nuclear Receptor, Metabolism
Q9Y243BAG32839.3Co-chaperone, Apoptosis
P62258HSP90AB11581.9Chaperone (Potential non-specific)
P02768ALB541.3Serum Protein (Contaminant)

Phase 4: Target Validation and Pathway Analysis

The identification of candidate proteins by mass spectrometry is preliminary. Validation is essential to confirm a direct and functionally relevant interaction.

Validation Techniques:

  • Western Blotting: Confirm the presence of the candidate protein in the eluate from the affinity purification experiment.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement in intact cells or lysates without modifying the compound. It measures the change in thermal stability of a protein upon ligand binding.

  • RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the target protein should abolish or alter the cellular phenotype induced by this compound.

Potential Signaling Pathway Involvement

Based on literature for related thiazolidinone compounds, potential targets for this compound may be involved in metabolic regulation or cancer cell survival.[2][4]

Potential PPARγ Signaling Pathway

compound This compound (Hypothesized Ligand) pparg PPARγ compound->pparg Binds & Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex dna PPRE (DNA Response Element) complex->dna Binds transcription Gene Transcription dna->transcription Initiates response Metabolic Regulation (e.g., Glucose Uptake, Adipogenesis) transcription->response

Caption: Hypothesized activation of the PPARγ pathway.

Conclusion

This guide outlines a systematic and robust strategy for the target deconvolution of this compound. By employing a combination of affinity chromatography, photo-affinity labeling, and rigorous proteomic analysis, researchers can effectively identify high-confidence binding partners. Subsequent validation and pathway analysis will be crucial to translate these molecular interactions into a clear understanding of the compound's mechanism of action, ultimately paving the way for its further development as a potential therapeutic agent.

References

In Silico Prediction of 2-(4-Chlorophenyl)thiazolidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The derivative, 2-(4-Chlorophenyl)thiazolidine, presents a promising starting point for drug discovery endeavors. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound and its analogues. By leveraging computational tools, researchers can significantly accelerate the identification of potential therapeutic applications and understand the molecular mechanisms underpinning their effects. This document outlines common in silico workflows, from initial structure-activity relationship studies to target identification and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.

In Silico Bioactivity Prediction Workflow

The computational evaluation of this compound bioactivity typically follows a multi-step process. This workflow allows for a comprehensive assessment of the compound's potential as a therapeutic agent.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Bioactivity Prediction cluster_2 Target & Pathway Analysis cluster_3 Druggability Assessment A Ligand Preparation (2D to 3D Conversion) B Database Searching (Similarity & Substructure) A->B Input for analogue identification D Molecular Docking A->D Ligand for docking H ADMET Prediction A->H Structure for property prediction C QSAR Analysis B->C Dataset for model building E Pharmacophore Modeling C->E Guides pharmacophore hypothesis F Target Prediction D->F Identifies potential protein targets G Signaling Pathway Analysis F->G Elucidates mechanism of action

Caption: A generalized workflow for the in silico prediction of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For thiazolidine derivatives, QSAR studies can reveal key molecular descriptors that govern their therapeutic effects.

Experimental Protocol: 2D-QSAR Modeling
  • Data Collection: A dataset of thiazolidine derivatives with experimentally determined biological activity (e.g., MIC, IC50) is compiled from the literature.

  • Structure Preparation: The 2D structures of the molecules are drawn using chemical drawing software like ACD/Labs ChemSketch. Energy minimization is then performed using a force field such as MM2 in software like Chem3D Pro.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule using software like PaDEL-Descriptor.

  • Model Development: The dataset is typically divided into a training set and a test set. QSAR models are then developed using statistical methods like multiple linear regression (MLR) within software such as QSARINS.

  • Model Validation: The predictive power of the generated QSAR model is rigorously validated using various statistical metrics.

A study on thiazolidine-4-one derivatives as anti-tubercular agents identified a robust QSAR model.[1] The model indicated that descriptors related to polarizability, electronegativity, and surface area positively correlate with antitubercular activity.[1]

QSAR Model Statistics for Antitubercular Activity
Parameter Value
0.9092
R²adj0.8950
LOF0.0289
This table summarizes the statistical quality of a predictive QSAR model for thiazolidine-4-one derivatives.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking
  • Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized.

  • Docking Simulation: Docking software (e.g., AutoDock, MOE) is used to place the ligand into the binding site of the target protein. The software samples a large number of possible conformations and orientations.

  • Scoring and Analysis: The binding poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular docking studies on thiazolidinedione derivatives have identified potential binding modes with various targets, including VEGFR-2 and PPAR-γ.[1][2] For instance, docking of thiazolidinedione derivatives into the VEGFR-2 active site revealed key interactions with amino acid residues like Cysteine1045 and Histidine1026.[3]

Docking Scores of Thiazolidinedione Derivatives against PPAR-γ
Compound Binding Score (kcal/mol)
Pioglitazone (Standard)-8.558
Compound 3j-7.765
Compound 3i-7.703
Compound 3h-7.642
This table presents the predicted binding affinities of several thiazolidinedione derivatives to the PPAR-γ receptor.[1]

Target Identification and Pathway Analysis

Identifying the biological targets of a compound is crucial for understanding its mechanism of action. In silico target prediction methods can suggest potential protein targets, which can then be linked to specific signaling pathways.

Target_Pathway_Analysis cluster_0 Input cluster_1 Prediction cluster_2 Analysis A This compound Structure B Target Prediction Server (e.g., SwissTargetPrediction) A->B Submit Structure C Predicted Protein Targets B->C Generate List of Potential Targets D Pathway Enrichment Analysis (e.g., KEGG, Reactome) C->D Input Target List E Identified Signaling Pathways D->E Identify Enriched Pathways

Caption: Workflow for in silico target identification and pathway analysis.

Thiazolidine derivatives have been shown to interact with a variety of targets, including enzymes and nuclear receptors.[4] For example, certain thiazolidinediones are well-known agonists of PPAR-γ, a key regulator of glucose and lipid metabolism.[1] Activation of PPAR-γ by these compounds modulates the transcription of genes involved in insulin signaling.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. In silico ADMET models can help to identify potential liabilities that may lead to failure in later stages of development.

Experimental Protocol: In Silico ADMET Prediction
  • Structure Input: The 2D or 3D structure of the this compound derivative is submitted to an ADMET prediction platform (e.g., SwissADME, ADMETlab 2.0).

  • Property Calculation: The platform calculates a wide range of physicochemical and pharmacokinetic properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Potential for hepatotoxicity, cardiotoxicity, etc.

  • Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound and to identify any potential issues. Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness.

Studies on various thiazolidinedione derivatives have shown that they generally exhibit favorable ADMET profiles, with good predicted intestinal absorption and blood-brain barrier penetration.[1][5]

Predicted ADMET Properties of Thiazolidinedione Derivatives
Compound Caco-2 Permeability BBB Permeability PPB (%)
3hPositiveGood>90%
3iPositiveGood>90%
3jPositiveGood>90%
This table showcases predicted ADMET properties for a series of thiazolidinedione derivatives.[1]

Conclusion

The in silico prediction of bioactivity for this compound and its analogues offers a powerful and resource-efficient approach to accelerate drug discovery. By employing a combination of QSAR, molecular docking, target prediction, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this chemical scaffold. The methodologies and data presented in this guide, derived from studies on structurally related thiazolidine derivatives, provide a solid foundation for initiating and advancing research into this promising class of compounds. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a one-pot cyclocondensation reaction between 4-chlorobenzaldehyde and cysteamine hydrochloride. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Thiazolidine derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The thiazolidine ring system is a core structural motif in various drugs with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of 2-substituted thiazolidines is a fundamental process in the exploration of new chemical entities for drug discovery. The straightforward and efficient synthesis of this compound presented here provides a foundational method for accessing this important scaffold.

Chemical Reaction

The synthesis of this compound is achieved through the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the amine, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group.

Reaction Scheme:

4-Chlorobenzaldehyde + Cysteamine Hydrochloride → this compound

Experimental Protocol

Materials:

  • 4-Chlorobenzaldehyde (MW: 140.57 g/mol )

  • Cysteamine hydrochloride (MW: 113.61 g/mol )

  • Ethanol (Absolute)

  • Triethylamine (MW: 101.19 g/mol , d: 0.726 g/mL)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and cysteamine hydrochloride (1.14 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Base Addition: To the stirred suspension, slowly add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature. The addition of the base is to neutralize the hydrochloride salt of cysteamine.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up:

    • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Data Presentation

ParameterValue
Reactants
4-Chlorobenzaldehyde1.41 g (10 mmol)
Cysteamine hydrochloride1.14 g (10 mmol)
Triethylamine1.4 mL (10 mmol)
Product
Product NameThis compound
Molecular FormulaC₉H₁₀ClNS
Molecular Weight199.70 g/mol
AppearanceWhite to off-white solid
Melting Point(To be determined experimentally)
Yield(To be determined experimentally)
Reaction Conditions
SolventEthanol
TemperatureRoom Temperature
Reaction Time24 hours

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 4-Chlorobenzaldehyde Mix Mix in Ethanol + Triethylamine R1->Mix R2 Cysteamine HCl R2->Mix Stir Stir at RT for 24h Mix->Stir Evap Solvent Evaporation Stir->Evap Extract DCM/NaHCO3 Extraction Evap->Extract Dry Drying (Na2SO4) Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Aldehyde 4-Chlorobenzaldehyde (Electrophile) Intermediate Schiff Base (Imine) Intermediate Aldehyde->Intermediate + H2N-R-SH - H2O Amine Cysteamine (Nucleophile) Amine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction mechanism for the formation of this compound.

Application Note: Purification of 2-(4-Chlorophenyl)thiazolidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development, using the recrystallization technique. Due to the limited availability of specific experimental data for this compound, this protocol is based on established principles of recrystallization for analogous thiazolidine derivatives. The procedure outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline material. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and purification of this compound and related compounds.

Introduction

This compound is a substituted thiazolidine derivative that holds potential as a building block in the synthesis of various biologically active molecules. The purity of such compounds is paramount for their application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved. This application note details a comprehensive protocol for the purification of this compound via recrystallization.

Materials and Methods

Materials
  • Crude this compound

  • Reagent-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl acetate, Toluene, Heptane, Water)

  • Activated Carbon (decolorizing charcoal)

  • Filter paper (qualitative and quantitative)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocol

1. Solvent Selection (Screening)

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should exhibit high solubility at its boiling point.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add 1 mL of a different test solvent to each tube.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable.

  • If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath.

  • If the compound dissolves completely upon heating, it is a potentially suitable solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals.

  • Commonly used solvents for thiazolidine derivatives include ethanol, methanol, and isopropanol.[1][2] A solvent pair, such as ethanol/water or toluene/heptane, may also be effective.

2. Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

  • Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

3. Purity and Yield Determination

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is indicative of high purity.

  • Assess the purity of the crude and recrystallized product by HPLC analysis.

  • Calculate the percentage yield of the purified compound.

Data Presentation

The following table presents hypothetical data for the purification of this compound to illustrate the expected outcome of the recrystallization process. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Sample IDInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Melting Point (°C)Appearance
Crude Product5.00--85.298-102Off-white to pale yellow solid
Recrystallized Product-4.158399.5101-103White crystalline solid

Experimental Workflow

Recrystallization_Workflow Purification of this compound by Recrystallization cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude this compound solvent_selection Solvent Screening crude_product->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution Select optimal solvent hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Purified this compound drying->pure_product analysis Purity (HPLC) & Melting Point Determination pure_product->analysis

Caption: Workflow for the purification of this compound.

Discussion

The protocol described in this application note provides a general yet effective method for the purification of this compound. The critical step in this procedure is the selection of a suitable solvent. A thorough screening of various solvents is highly recommended to identify the optimal conditions for achieving high purity and yield. The use of a solvent pair can be advantageous if a single solvent does not provide the desired solubility profile.

Potential impurities in the crude product, arising from the common synthesis route involving the condensation of 4-chlorobenzaldehyde and cysteamine, may include unreacted starting materials and by-products. The chosen recrystallization solvent should ideally keep these impurities dissolved in the mother liquor upon cooling.

The purity of the final product should always be confirmed by analytical techniques such as HPLC and melting point determination. A significant increase in purity and a sharpening of the melting point range are expected after successful recrystallization. The hypothetical data presented in the table demonstrates a realistic outcome, with an increase in purity from 85.2% to 99.5% and a recovery yield of 83%.

Conclusion

Recrystallization is a powerful and accessible technique for the purification of this compound. By following the systematic approach outlined in this application note, researchers can effectively remove impurities and obtain a high-purity product suitable for further applications in research and development. The provided protocol serves as a valuable starting point and can be optimized to suit specific experimental requirements.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)thiazolidine is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are crucial for understanding the structure-activity relationships and for quality control during the synthesis and development of potential drug candidates. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular characterization.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₀ClNS Molecular Weight: 199.7 g/mol CAS Number: 7738-99-0[1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to establish the connectivity of atoms within the molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (thiazolidine ring)~ 5.5 - 5.7Singlet
H-4 (thiazolidine ring)~ 3.1 - 3.3Triplet
H-5 (thiazolidine ring)~ 3.5 - 3.7Triplet
Aromatic Protons (chlorophenyl ring)~ 7.3 - 7.5Multiplet
NH (thiazolidine ring)~ 2.0 - 4.0 (broad)Singlet
Predicted ¹³C NMR Data

The table below outlines the predicted carbon-13 NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (thiazolidine ring)~ 65 - 70
C-4 (thiazolidine ring)~ 35 - 40
C-5 (thiazolidine ring)~ 50 - 55
C-ipso (C-Cl)~ 132 - 135
C-ortho (to C-2)~ 128 - 130
C-meta (to C-2)~ 128 - 130
C-para (C-Cl)~ 138 - 142

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for the protonated molecule and common adducts of this compound are presented below.

IonPredicted m/z
[M+H]⁺200.02953
[M+Na]⁺222.01147
[M+K]⁺237.98541

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-arylthiazolidines involves the condensation of an appropriate aldehyde with cysteamine.

Materials:

  • 4-Chlorobenzaldehyde

  • Cysteamine hydrochloride

  • Triethylamine

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Sample Preparation and Data Acquisition

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Mass Spectrometry Sample Preparation and Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, typically containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 50-500.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Reactants: 4-Chlorobenzaldehyde Cysteamine HCl Triethylamine s2 Reaction in Ethanol s1->s2 s3 Work-up & Purification s2->s3 s4 Pure this compound s3->s4 a1 NMR Sample Prep (CDCl3 or DMSO-d6) s4->a1 a3 MS Sample Prep (MeOH/ACN) s4->a3 a2 1H & 13C NMR Acquisition a1->a2 a5 Data Analysis a2->a5 a4 ESI-MS Acquisition a3->a4 a4->a5

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_relationship compound This compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms h_nmr 1H NMR (Proton Environment) nmr->h_nmr c_nmr 13C NMR (Carbon Skeleton) nmr->c_nmr mol_weight Molecular Weight Confirmation ms->mol_weight fragmentation Fragmentation Pattern (Structural Clues) ms->fragmentation

Caption: Logical relationship of analytical techniques for structural elucidation.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and thiazolidine derivatives are promising candidates. This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel thiazolidine derivatives using standardized methods. The primary assays covered are the Agar Disk Diffusion test for preliminary screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent assay for establishing the Minimum Bactericidal Concentration (MBC).

Key Experimental Protocols

Agar Disk Diffusion (Kirby-Bauer) Method

This method serves as a qualitative screening tool to assess the susceptibility of various microorganisms to the synthesized thiazolidine derivatives.[2][3] The principle involves the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a clear zone of no growth around the disk, known as the zone of inhibition, indicates antimicrobial activity.[2][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6-mm filter paper disks

  • Thiazolidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Forceps

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly to ensure confluent growth. Rotate the plate approximately 90 degrees and repeat the swabbing to ensure even coverage.[6]

  • Disk Application: Allow the plate to dry for about 5 minutes.[6] Using sterile forceps, place paper disks impregnated with a known concentration of the thiazolidine derivative onto the agar surface. Gently press each disk to ensure complete contact with the agar.[2] Place no more than 12 disks on a 150mm plate or 6 on a 100mm plate to avoid overlapping zones.[2]

  • Incubation: Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[5]

  • Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[4]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative method is crucial for evaluating the potency of the thiazolidine derivatives.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Thiazolidine derivative stock solutions

  • Standardized bacterial inoculum (as prepared for the disk diffusion method, but further diluted)

  • Multichannel pipette

Protocol:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the thiazolidine derivative at twice the highest desired test concentration. Add 200 µL of this stock solution to well 1.[5] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[5]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[5]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[5]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazolidine derivative in which there is no visible growth (i.e., the first clear well).[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7][8] This assay is performed as a follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette

  • Spreader or inoculation loop

Protocol:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[5]

  • Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.[5]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[5][9] The MBC/MIC ratio can be calculated; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Data Presentation

The antimicrobial activities of novel thiazolidine derivatives are typically summarized by their MIC and MBC values.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative A S. aureus ATCC 292138162
E. coli ATCC 2592216644
Derivative B S. aureus ATCC 29213482
E. coli ATCC 2592232>128>4
Ampicillin S. aureus ATCC 292130.512
(Control)E. coli ATCC 25922482
Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.[5] Some studies on 5-arylidene-thiazolidine-2,4-dione derivatives have reported MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria.[10]

Experimental Workflow Visualization

The logical flow of the antimicrobial testing protocol, from initial screening to quantitative determination of bactericidal activity, is illustrated below.

Antimicrobial_Assay_Workflow cluster_screening Phase 1: Preliminary Screening cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination prep_inoculum_disk Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum_disk->inoculate_plate apply_disks Apply Thiazolidine Derivative Disks inoculate_plate->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zones Measure Zones of Inhibition (mm) incubate_disk->measure_zones serial_dilute Prepare Serial Dilutions in 96-Well Plate measure_zones->serial_dilute Active Compounds Proceed to MIC inoculate_wells Inoculate Wells serial_dilute->inoculate_wells prep_inoculum_mic Prepare & Dilute Inoculum (~5x10^5 CFU/mL) prep_inoculum_mic->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed to MBC plate_mbc Plate onto MHA subculture->plate_mbc incubate_mbc Incubate Plates plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc start Start start->prep_inoculum_disk

Caption: Workflow for in vitro antimicrobial evaluation of thiazolidine derivatives.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)thiazolidine in Anticancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The thiazolidinone scaffold is considered a privileged structure in drug discovery, and its derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][3] This document provides detailed application notes and protocols for the investigation of 2-(4-Chlorophenyl)thiazolidine, a specific thiazolidinone derivative, in anticancer cell line studies.

While specific data on this compound is limited in the current literature, this document leverages available information on closely related thiazolidinone and 2,4-thiazolidinedione derivatives to provide a comprehensive guide for researchers. One study has reported the synthesis and screening of '2-(2, 2-bis (4-chlorophenyl) ethyl]-2-(4-chlorophenyl)-thiazolidin-4-ones' against a panel of sixty human tumor cell lines.[3] These compounds demonstrated antitumor activity, particularly against melanoma and colon cancer cell lines, albeit at higher concentrations.[3] The protocols and data presented herein serve as a valuable resource for initiating and guiding research into the anticancer potential of this compound.

Mechanism of Action

Thiazolidinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and interfering with critical cell signaling pathways.[1][4]

Induction of Apoptosis: A primary mechanism of action for many thiazolidinone derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[2] Studies on related compounds have shown that they can upregulate the expression of pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the dismantling of the cancer cell.[4]

Inhibition of Signaling Pathways: Thiazolidinone derivatives have been shown to target and inhibit key signaling pathways that are crucial for cancer cell survival, proliferation, and angiogenesis.[1] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[4] Other signaling pathways that may be affected include those involving protein kinases, which are often dysregulated in cancer.[3]

Thiazolidinone_Signaling_Pathway Proposed Signaling Pathway for Thiazolidinone Derivatives Thiazolidinone This compound (and derivatives) VEGFR2 VEGFR-2 Thiazolidinone->VEGFR2 Inhibition Caspases Caspase Activation Thiazolidinone->Caspases Activation Proliferation Cell Proliferation VEGFR2->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Proposed mechanism of action for thiazolidinone derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various thiazolidinone derivatives against a range of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are provided. Please note that this data is for derivatives of thiazolidinone and should be used as a reference for studies on this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidin-4-one derivative 1HepG2 (Liver)1.58[3]
Thiazolidin-4-one derivative 2HepG2 (Liver)0.24[3]
Thiazolidin-4-one derivative 3HepG2 (Liver)2.28[3]
Thiazolidin-4-one derivative 1MCF-7 (Breast)0.37[3]
Thiazolidin-4-one derivative 2MCF-7 (Breast)0.54[3]
Thiazolidin-4-one derivative 22MCF-7 (Breast)18.9 ± 2.19[3]
Thiazolidin-4-one derivative 23MCF-7 (Breast)13.0 ± 2.28[3]
Thiazolidin-4-one derivative 24MCF-7 (Breast)12.4 ± 1.39[3]
Thiazolidin-4-one derivative 28HeLa (Cervical)3.2 ± 0.5[3]
Thiazolidin-4-one derivative 28MCF-7 (Breast)2.1 ± 0.5[3]
Thiazolidin-4-one derivative 28LNCaP (Prostate)2.9 ± 0.3[3]
Thiazolidin-4-one derivative 28A549 (Lung)4.6 ± 0.8[3]
Thiazolidin-4-one derivative 4HT-29 (Colon)0.073[3]
Thiazolidin-4-one derivative 4A549 (Lung)0.35[3]
Thiazolidin-4-one derivative 4MDA-MB-231 (Breast)3.10[3]
2,4-TZD derivative 20Caco-2 (Colon)2[1]
2,4-TZD derivative 20HepG-2 (Liver)10[1]
2,4-TZD derivative 20MDA-MB-231 (Breast)40[1]
2,4-TZD derivative 21-0.053 (VEGFR-2 inhibition)[1]
2,4-TZD derivative 24A549 (Lung)6.1[1]
Thiazolidinone-isatin hybrid 7gA549 (Lung)-[6]
Thiazolidinone-isatin hybrid 7gMCF-7 (Breast)-[6]
Thiazolidinone-isatin hybrid 7gPC3 (Prostate)-[6]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)NCI-60 panel1.57 (Mean GI50)[7]
Thiazolidine-2,4-dione derivative 14aCaco-2 (Colon)1.5[4]
Thiazolidine-2,4-dione derivative 14aHepG-2 (Liver)31.5[4]
Thiazolidine-2,4-dione derivative 15HT-29 (Colon)13.56 - 17.8[5]
Thiazolidine-2,4-dione derivative 15A-549 (Lung)13.56 - 17.8[5]
Thiazolidine-2,4-dione derivative 15HCT-116 (Colon)13.56 - 17.8[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Experimental_Workflow General Experimental Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Data_Analysis->Mechanism_Study Conclusion Conclusion and Future Directions Mechanism_Study->Conclusion

References

Application Notes and Protocols for Evaluating 2-(4-Chlorophenyl)thiazolidine as a Potential PPARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes.[3][4] The discovery of novel PPARγ agonists is an active area of research for developing new therapeutics with improved efficacy and reduced side effects.[5] This document provides a detailed protocol for the comprehensive evaluation of 2-(4-Chlorophenyl)thiazolidine, a thiazolidine derivative, as a potential PPARγ agonist.

The protocols outlined below describe a stepwise approach, from initial binding assessment to cellular functional assays, to characterize the compound's activity and mechanism of action.

Mechanism of PPARγ Activation

PPARγ activation is a multi-step process. Upon binding of a ligand, PPARγ undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This binding event recruits coactivator proteins, leading to the initiation of gene transcription for proteins involved in glucose and lipid metabolism.[4][6]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) PPARg PPARγ Agonist->PPARg Binding & Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE PPARg->PPRE Binding to DNA Coactivators Coactivators PPARg->Coactivators Recruitment RXR->PPRE Binding to DNA RXR->Coactivators Recruitment TargetGene Target Gene (e.g., aP2, LPL, GLUT4) PPRE->TargetGene Initiates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects Coactivators->PPRE

Figure 1: PPARγ Signaling Pathway.

Experimental Workflow

A systematic evaluation of a potential PPARγ agonist involves a series of in vitro assays. The workflow begins with assessing the compound's ability to bind to the PPARγ ligand-binding domain (LBD). Positive hits are then evaluated for their functional activity in a reporter gene assay. Compounds that demonstrate agonistic activity are further characterized in cell-based assays to determine their effects on adipocyte differentiation, target gene expression, and glucose uptake.

Experimental_Workflow Start Start: Synthesize/Obtain This compound BindingAssay Step 1: PPARγ Ligand Binding Assay (e.g., TR-FRET, FP) Start->BindingAssay Decision1 Does it bind to PPARγ? BindingAssay->Decision1 ReporterAssay Step 2: PPARγ Reporter Gene Assay Decision1->ReporterAssay Yes Stop1 Stop: Not a direct PPARγ ligand Decision1->Stop1 No Decision2 Is it a PPARγ agonist? ReporterAssay->Decision2 AdipocyteAssay Step 3: Adipocyte Differentiation Assay (3T3-L1 cells) Decision2->AdipocyteAssay Yes Stop2 Stop: Not a functional agonist Decision2->Stop2 No GeneExpression Step 4: Target Gene Expression Analysis (qPCR) AdipocyteAssay->GeneExpression GlucoseUptake Step 5: Glucose Uptake Assay GeneExpression->GlucoseUptake End End: Characterized PPARγ Agonist GlucoseUptake->End Decision_Flow Start Initial Data: Binding (IC50) & Activation (EC50) CheckPotency Is EC50 in an acceptable range (e.g., < 10 µM)? Start->CheckPotency CheckEfficacy Is % max activation significant (e.g., > 30%)? CheckPotency->CheckEfficacy Yes ReEvaluate Re-evaluate or abandon compound CheckPotency->ReEvaluate No CheckCellularActivity Does it promote adipogenesis & glucose uptake? CheckEfficacy->CheckCellularActivity Yes CheckEfficacy->ReEvaluate No CheckGeneExpression Does it regulate target genes? CheckCellularActivity->CheckGeneExpression Yes CheckCellularActivity->ReEvaluate No Proceed Proceed to further studies (e.g., in vivo models) CheckGeneExpression->Proceed Yes CheckGeneExpression->ReEvaluate No

References

Spectroscopic Identification of Novel 2-Iminothiazolidin-4-one Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic identification and characterization of novel 2-iminothiazolidin-4-one compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key spectroscopic techniques, provides detailed experimental protocols, and summarizes characteristic spectral data. Additionally, it visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

2-Iminothiazolidin-4-ones are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and immunomodulatory activities.[1] The precise elucidation of their chemical structure is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug development programs. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of these novel compounds.

Biological Signaling Pathways

Certain 2-iminothiazolidin-4-one derivatives have been shown to exert their biological effects through specific signaling pathways. Below are diagrams illustrating the proposed mechanisms of action for their anticancer and immunomodulatory activities.

Anticancer Mechanism: ROS-Induced Apoptosis and G2/M Cell Cycle Arrest

Some 2-iminothiazolidin-4-one compounds have demonstrated anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS) and by causing cell cycle arrest at the G2/M phase.[2][3]

Anticancer_Mechanism cluster_0 2-Iminothiazolidin-4-one cluster_1 Cellular Response cluster_2 Apoptotic Pathway Compound 2-Iminothiazolidin-4-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest Compound->G2M_Arrest Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Anticancer mechanism of 2-iminothiazolidin-4-ones.

S1P1 Receptor Agonism

Certain 2-iminothiazolidin-4-one derivatives act as agonists of the sphingosine-1-phosphate receptor 1 (S1P1). This agonism leads to the internalization of the receptor, which in turn blocks the egress of lymphocytes from lymphoid organs, a mechanism with therapeutic potential for autoimmune diseases.[1]

S1P1_Receptor_Agonism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Physiological Effect Compound 2-Iminothiazolidin-4-one (Agonist) S1P1 S1P1 Receptor Compound->S1P1 Binds to Internalization Receptor Internalization S1P1->Internalization Activates Downstream Downstream Signaling Internalization->Downstream Lymphocyte Lymphocyte Egress Blocked Downstream->Lymphocyte

Caption: S1P1 receptor agonism by 2-iminothiazolidin-4-ones.

Experimental Workflow

The general workflow for the synthesis and spectroscopic identification of novel 2-iminothiazolidin-4-one compounds is depicted below.

Experimental_Workflow Synthesis Synthesis of 2-Iminothiazolidin-4-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Elucidation IR->Structure NMR->Structure MS->Structure

Caption: Workflow for synthesis and spectroscopic identification.

Experimental Protocols

1. Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the synthesized compounds.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-iminothiazolidin-4-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

2. Protocol for Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands for functional groups such as C=O (carbonyl), C=N (imine), N-H, and C-H bonds.

3. Protocol for Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass Spectrometer (e.g., ESI-MS, GC-MS).

Procedure (for Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Data Presentation

The following tables summarize typical spectroscopic data for the 2-iminothiazolidin-4-one scaffold. Note that the exact values will vary depending on the specific substituents on the core structure.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonChemical Shift Range (ppm)
N-H (imine)8.0 - 9.5 (broad singlet)
Aromatic-H7.0 - 8.5 (multiplet)
CH₂ (thiazolidinone ring)3.8 - 4.5 (singlet)

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonChemical Shift Range (ppm)
C=O (carbonyl)165 - 175
C=N (imine)150 - 160
Aromatic-C110 - 150
CH₂ (thiazolidinone ring)35 - 45

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupWavenumber Range (cm⁻¹)
N-H (stretch, imine)3100 - 3300
C-H (stretch, aromatic)3000 - 3100
C=O (stretch, carbonyl)1700 - 1740
C=N (stretch, imine)1620 - 1660
C=C (stretch, aromatic)1450 - 1600

Table 4: Anticancer Activity of Exemplary 2-Iminothiazolidin-4-one Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 7kB16F10 (Melanoma)3.4 - 7[2][3]
Derivative 7mB16F10 (Melanoma)3.4 - 7[2][3]
Derivative 7nB16F10 (Melanoma)3.4 - 7[2][3]

These protocols and data provide a foundational guide for the successful spectroscopic identification and characterization of novel 2-iminothiazolidin-4-one compounds, facilitating their further development as potential therapeutic agents.

References

Application Notes: Three-Component Synthesis of 2-Arylthiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazolidin-4-ones are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. These structures are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The one-pot, three-component reaction (3-CR) involving an amine, an aldehyde, and thioglycolic acid is a highly efficient and atom-economical method for synthesizing the 2,3-disubstituted thiazolidin-4-one core. This approach is favored in medicinal chemistry and drug development for its simplicity, high yields, and the ability to easily generate diverse libraries of compounds for screening.

This document provides detailed protocols and application notes for the synthesis of 2-arylthiazolidin-4-ones using various catalytic systems, summarizing key performance data and outlining the underlying reaction mechanism.

General Reaction Scheme

The core reaction involves the condensation of a primary amine, an aldehyde, and thioglycolic acid to yield the corresponding 2,3-disubstituted thiazolidin-4-one.

General three-component reaction for thiazolidin-4-one synthesis.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. Initially, the amine and aldehyde react to form an imine (Schiff base) intermediate with the elimination of water. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration to yield the stable five-membered thiazolidin-4-one ring.

ReactionMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Thio-Adduct Formation cluster_2 Step 3: Cyclization Amine Amine (R1-NH2) Imine Imine Intermediate Amine->Imine - H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Adduct Thio-Adduct Imine->Adduct Nucleophilic Attack TGA Thioglycolic Acid TGA->Adduct Product 2-Arylthiazolidin-4-one Adduct->Product Intramolecular Cyclization (-H2O)

Caption: Proposed reaction mechanism for the three-component synthesis of thiazolidin-4-ones.

Experimental Protocols and Data

Various catalysts and reaction conditions have been developed to optimize the synthesis of 2-arylthiazolidin-4-ones. Below are detailed protocols for two effective methods.

Method 1: Barium Sulfate (BaSO₄) Nanoparticle Catalysis at Room Temperature

This method employs BaSO₄ nanoparticles as an efficient, reusable, and environmentally friendly catalyst for the synthesis of 2,3-diarylthiazolidin-4-ones in ethanol at ambient temperature.[1][2][3] The procedure is notable for its mild conditions and simple work-up.[3]

Experimental Protocol

  • To a 25 mL round-bottom flask, add an aromatic amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), thioglycolic acid (1.0 mmol), and ethanol (5 mL).

  • Add BaSO₄ nano-powder (0.18 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with dichloromethane and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization from an n-hexane/ethyl acetate mixture to obtain the pure 2,3-diarylthiazolidin-4-one derivative.[1][3]

Quantitative Data Summary

The BaSO₄ nanoparticle-catalyzed method is effective for a range of substituted aromatic aldehydes and anilines. Generally, aldehydes with electron-donating groups provide higher yields.[1]

EntryAldehyde (R²)Amine (R¹)Time (h)Yield (%)
14-Cl-C₆H₄4-Me-C₆H₄5.072
22-Cl-C₆H₄4-Me-C₆H₄5.570
34-MeO-C₆H₄4-Me-C₆H₄4.085
44-OH-C₆H₄4-Me-C₆H₄4.580
5C₆H₅4-Cl-C₆H₄5.565
6C₆H₅4-Me-C₆H₄4.582
Data sourced from reference[1].
Method 2: Polypropylene Glycol (PPG) Mediated Synthesis

This protocol utilizes polypropylene glycol (PPG) as a recyclable and effective solvent medium for the condensation-cyclization reaction at elevated temperatures.[4] This method avoids the use of traditional volatile organic solvents.

Experimental Protocol

  • In a round-bottom flask, combine the primary amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (PPG, 3 mL).

  • Heat the reaction mixture at 110 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

This method provides good to excellent yields for a variety of substrates.[4]

EntryAmine Substituent (R¹)Aldehyde Substituent (R²)Yield (%)
14-((1H-imidazol-1-yl)methyl)phenylPhenyl83
24-((1H-imidazol-1-yl)methyl)phenyl4-Chlorophenyl91
34-((1H-imidazol-1-yl)methyl)phenyl4-Nitrophenyl96
44-((1,2,4-triazol-1-yl)methyl)phenylPhenyl81
54-((1,2,4-triazol-1-yl)methyl)phenyl4-Fluorophenyl89
Data sourced from reference[4].

General Experimental Workflow

The overall workflow for the synthesis, purification, and analysis of 2-arylthiazolidin-4-ones is consistent across most methodologies. The following diagram illustrates the typical sequence of operations for researchers.

ExperimentalWorkflow Reagents 1. Combine Reactants (Amine, Aldehyde, TGA) + Catalyst/Solvent Reaction 2. Stir/Heat Reaction Mixture (e.g., RT or 110°C) Reagents->Reaction Monitor 3. Monitor Progress (TLC) Reaction->Monitor Workup 4. Reaction Work-up (Solvent Evaporation / Precipitation) Monitor->Workup Upon Completion Purify 5. Product Purification (Recrystallization / Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, etc.) Purify->Analyze Final Pure 2-Arylthiazolidin-4-one Analyze->Final

Caption: General laboratory workflow for thiazolidin-4-one synthesis and isolation.

References

Application of 2-(4-Chlorophenyl)thiazolidine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazolidine scaffolds, particularly 2,4-thiazolidinediones and their derivatives, are significant heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities. Among these, derivatives of 2-(4-Chlorophenyl)thiazolidine have emerged as promising candidates in the search for novel antimicrobial agents. The growing threat of multidrug-resistant pathogens necessitates the exploration of new chemical entities with unique mechanisms of action, and these compounds have demonstrated notable activity against various bacterial and fungal strains. This document provides a summary of the antimicrobial applications of this compound derivatives, including quantitative activity data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. Below is a summary of the reported antimicrobial activities for various derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(4-chlorophenylimino) thiazolidin-4-one--Moderate ActivityModerate Activity[1]
2-(4-chlorophenyl)-3-(...)thiazolidin-4-one (Compound 8)---15.22±0.08 (Zone of Inhibition in mm)[2]
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids3.91->1000>1000[3][4]
2-(4-chlorophenylimino)-5-(...) thiazolidin-4-one (Compound 3g)Good Activity-Good ActivityGood Activity[1]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus clavatusReference
2-(4-chlorophenylimino) thiazolidin-4-one derivativesGood ActivityGood ActivityGood Activity[1]
2-(4-chlorophenyl)-3-(...)thiazolidin-4-one (Compound 8)16.33±0.13--[2]

Experimental Protocols

The evaluation of the antimicrobial properties of this compound derivatives involves standardized methodologies to ensure reproducibility and comparability of results. The two most common methods employed are the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Sterile cork borer

Protocol:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare an inoculum of the test microorganism and swab it uniformly across the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control to different wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration

  • Test compound solution

  • Positive control (standard antibiotic, e.g., Ampicillin, Fluconazole)

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

Protocol:

  • Dispense the broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compound across the wells.

  • Add the standardized microbial inoculum to each well.

  • Include positive, negative, and growth control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_media Prepare Agar/Broth Medium agar_diffusion Agar Well Diffusion prep_media->agar_diffusion broth_dilution Broth Microdilution prep_media->broth_dilution prep_inoculum Prepare Microbial Inoculum prep_inoculum->agar_diffusion prep_inoculum->broth_dilution prep_compounds Prepare Test Compound Solutions prep_compounds->agar_diffusion prep_compounds->broth_dilution incubate Incubate under Optimal Conditions agar_diffusion->incubate broth_dilution->incubate measure_zoi Measure Zone of Inhibition incubate->measure_zoi determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action of Thiazolidinone Derivatives

Research suggests that thiazolidinone derivatives exert their antimicrobial effects by targeting essential cellular processes in bacteria and fungi. A prominent bacterial target is the enzyme MurB, which plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][5] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane, is a proposed mechanism.

mechanism_of_action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell compound This compound Derivative murB MurB Enzyme compound->murB inhibits cyp51 CYP51 (Lanosterol 14α-demethylase) compound->cyp51 inhibits peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall maintains lysis Cell Lysis cell_wall->lysis disruption leads to ergosterol Ergosterol Synthesis cyp51->ergosterol catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane maintains growth_inhibition Inhibition of Growth cell_membrane->growth_inhibition disruption leads to

Caption: Proposed antimicrobial mechanism of action.

Conclusion

Derivatives of this compound represent a valuable class of compounds in the ongoing search for novel antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with a potential mechanism of action that targets essential microbial enzymes, makes them attractive candidates for further development. The standardized protocols outlined in this document provide a framework for the continued investigation and evaluation of these promising compounds in antimicrobial research. Further studies are warranted to elucidate the precise structure-activity relationships and to optimize the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery.

This document provides a detailed experimental framework for investigating the anti-inflammatory potential of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound belonging to the thiazolidine class. Thiazolidine and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory properties. The proposed mechanism of action for the anti-inflammatory effects of many thiazolidinone derivatives involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

These application notes outline a systematic approach, commencing with in vitro assays to determine the compound's direct effects on inflammatory responses in a cellular context, followed by in vivo studies to assess its efficacy in a preclinical model of acute inflammation.

Experimental Workflow

A tiered approach is recommended to systematically evaluate the anti-inflammatory properties of this compound. This workflow ensures a comprehensive assessment from cellular mechanisms to in vivo efficacy.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cytotoxicity Assessment (MTT Assay) NO_Assay Nitric Oxide (NO) Inhibition (Griess Assay) Cell_Viability->NO_Assay Select non-toxic concentrations Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) NO_Assay->Cytokine_Assay Assess impact on key mediators Western_Blot Protein Expression Analysis (Western Blot) Cytokine_Assay->Western_Blot Investigate mechanism of action Paw_Edema Carrageenan-Induced Paw Edema Model Western_Blot->Paw_Edema Confirm efficacy in vivo Histopathology Histopathological Analysis Paw_Edema->Histopathology Biochemical_Analysis Biochemical Analysis of Paw Tissue Paw_Edema->Biochemical_Analysis Compound This compound Compound->Cell_Viability Determine non-toxic concentration range

Figure 1: Tiered experimental workflow for evaluating the anti-inflammatory activity of this compound.

In Vitro Experimental Protocols

Cell Culture

The murine macrophage cell line RAW 264.7 is a widely accepted and appropriate model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

It is imperative to ascertain that the observed anti-inflammatory effects are not a consequence of cytotoxicity.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant, which is an indicator of iNOS activity.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound

  • LPS

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and a vehicle control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

Materials:

  • Supernatants from Protocol 2.

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

Procedure:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for Protein Expression

This technique is used to determine the effect of this compound on the protein levels of key inflammatory enzymes (iNOS and COX-2) and signaling proteins (phosphorylated and total forms of p65 NF-κB, p38 MAPK, ERK1/2, and JNK).

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat as described in Protocol 2 (incubation time may vary, e.g., 18-24 hours for iNOS/COX-2, shorter times for signaling proteins).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Data Presentation: In Vitro Results

Quantitative data from the in vitro assays should be summarized in tables for clear comparison. The following tables are illustrative and should be populated with experimental data. Data for closely related thiazolidinone derivatives are provided as a reference for expected outcomes.

Table 1: Effect of Thiazolidin-4-one Derivatives on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

CompoundConcentration (µM)NO Production (% of LPS Control)IC50 (µM)
This compound User DefinedExperimental DataCalculated
Thiazolidinone Derivative B[1]1075.2 ± 4.1~25
2548.5 ± 3.5
5022.1 ± 2.8
Indomethacin (Positive Control)1035.6 ± 3.2~8

Data are presented as mean ± SEM. Data for Thiazolidinone Derivative B is representational.[1]

Table 2: Effect of Thiazolidin-4-one Derivatives on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Cells

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
This compound User DefinedExperimental DataExperimental DataExperimental Data
Thiazolidinone Derivative 1k[3]101250 ± 110850 ± 75450 ± 40
Thiazolidinone Derivative 1m[3]101380 ± 125910 ± 80480 ± 45
LPS Control-3500 ± 3002100 ± 1801200 ± 100

Data are presented as mean ± SEM. Data for Thiazolidinone Derivatives 1k and 1m are representational and show suppression of TNF-α.[3]

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits Compound->NFkB inhibits translocation

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K activates MAP2K MAP2K (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Compound This compound Compound->MAPK inhibits phosphorylation

Figure 3: Proposed inhibition of the MAPK signaling pathway by this compound.

In Vivo Experimental Protocol

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a well-established and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Animals should be housed under standard laboratory conditions with free access to food and water.

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plebismometer

Procedure:

  • Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle + carrageenan)

    • Group 2: Positive control (receives Indomethacin + carrageenan)

    • Groups 3-5: Test groups (receive this compound at different doses, e.g., 10, 25, 50 mg/kg + carrageenan)

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 6: Histopathological and Biochemical Analysis

At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the paw tissue collected for further analysis.

  • Histopathology: Paw tissue can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and tissue damage.

  • Biochemical Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β), myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and other inflammatory markers.

Data Presentation: In Vivo Results

Table 3: Effect of Thiazolidin-4-one Derivatives on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | This compound | User Defined | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | | Thiazolidinone Derivative 1k[3] | 20 | 45.2 | 58.7 | 70.1 | 75.6 | 81.1 | | Thiazolidinone Derivative 1m[3] | 20 | 42.8 | 55.3 | 68.5 | 72.4 | 78.8 | | Indomethacin (Positive Control)[3] | 10 | 48.5 | 62.1 | 71.3 | 74.9 | 76.4 |

Data are presented as mean percentage inhibition. Data for Thiazolidinone Derivatives 1k and 1m are representational.[3]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of this compound. This systematic approach, from in vitro mechanistic studies to in vivo efficacy testing, will enable researchers to thoroughly characterize the compound's potential as a novel anti-inflammatory agent. The provided diagrams and data tables serve as a guide for data interpretation and presentation. It is recommended to adapt the specific concentrations and doses based on preliminary studies and the physicochemical properties of the test compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-(4-Chlorophenyl)thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Optimize reaction conditions as detailed in the experimental protocol. - Use purified 4-chlorobenzaldehyde and cysteamine hydrochloride. - Under basic reaction conditions, the Cannizzaro reaction of 4-chlorobenzaldehyde can be a significant side reaction. Maintain a neutral or slightly acidic pH to minimize this.
Presence of Unreacted 4-Chlorobenzaldehyde - Insufficient reaction time. - Inequimolar amounts of reactants. - Low reaction temperature.- Extend the reaction time and monitor by TLC. - Ensure a slight excess of cysteamine hydrochloride is used. - Gradually increase the reaction temperature as per the protocol, while monitoring for side product formation.
Formation of White Precipitate Soluble in Base - Formation of 4-chlorobenzoic acid, a byproduct of the Cannizzaro reaction.[3]- This indicates that the reaction conditions are too basic. Lower the pH of the reaction mixture. Consider using a milder base or a buffer system. - During workup, this side product can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution).
Isolation of an Oily Byproduct - Formation of 4-chlorobenzyl alcohol, another byproduct of the Cannizzaro reaction.[3]- Similar to the formation of 4-chlorobenzoic acid, this suggests basic conditions. Adjust the pH to be neutral or slightly acidic. - This alcohol can be separated from the desired product by column chromatography.
Difficulty in Product Purification - Presence of multiple side products. - Co-elution of impurities with the product during chromatography.- Analyze the crude product by ¹H NMR to identify the major impurities. - Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the condensation reaction between 4-chlorobenzaldehyde and cysteamine (2-aminoethanethiol) or its hydrochloride salt. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be performed at room temperature or with gentle heating.

Q2: What are the primary side products I should be aware of?

The most significant side products in the synthesis of this compound arise from the self-reaction of 4-chlorobenzaldehyde, particularly under basic conditions. Since 4-chlorobenzaldehyde lacks α-hydrogens, it can undergo the Cannizzaro reaction.[3]

The two main side products from this reaction are:

  • 4-Chlorobenzyl alcohol

  • 4-Chlorobenzoic acid [3]

Q3: How can I minimize the formation of Cannizzaro reaction byproducts?

To minimize the Cannizzaro reaction, it is crucial to control the pH of the reaction mixture. This side reaction is favored by strongly basic conditions. Therefore, it is recommended to:

  • Maintain a neutral or slightly acidic pH throughout the reaction.

  • If a base is required to neutralize the cysteamine hydrochloride salt, use a weak, non-nucleophilic base and add it slowly.

  • Consider using cysteamine free base if available, although it is more prone to oxidation.

Q4: What analytical techniques are best for monitoring the reaction and identifying side products?

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for characterizing the final product and identifying any impurities. The crude reaction mixture can be analyzed to determine the relative amounts of the desired product and major side products like 4-chlorobenzyl alcohol and 4-chlorobenzoic acid.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product and identify the mass of any unknown impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Chlorobenzaldehyde

  • Cysteamine hydrochloride

  • Sodium hydroxide (or a weak base like triethylamine)

  • Ethanol (or Methanol)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1.1 equivalents).

  • Slowly add a solution of sodium hydroxide (1 equivalent) in water or triethylamine (1.1 equivalents) to the mixture at room temperature with stirring. The pH should be monitored and maintained close to neutral.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 2-4 hours.

  • Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot has disappeared.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any 4-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Reaction Pathway and Side Product Formation

The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing Cannizzaro side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products (Cannizzaro Reaction) 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzyl alcohol 4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde->4-Chlorobenzyl alcohol Disproportionation 4-Chlorobenzoic acid 4-Chlorobenzoic acid 4-Chlorobenzaldehyde->4-Chlorobenzoic acid Disproportionation Cysteamine Cysteamine Intermediate Intermediate Cysteamine->Intermediate This compound This compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->4-Chlorobenzyl alcohol Base (e.g., NaOH)->4-Chlorobenzoic acid Intermediate->this compound Cyclization

Caption: Reaction scheme for the synthesis of this compound and potential side products.

References

"troubleshooting low yield in thiazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in thiazolidinone synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of thiazolidinones in a question-and-answer format.

Question 1: I am not getting any product, or the yield is extremely low. What are the potential primary causes?

Potential Causes and Solutions:

  • Inactive Catalyst or Lack of Catalyst: Many thiazolidinone syntheses are catalyst-dependent. The absence of a catalyst can lead to significantly lower yields or no reaction at all.[1]

    • Solution: Ensure the appropriate catalyst is used at the correct molar percentage. For the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid, catalysts like [Et3NH][HSO4] have been shown to be effective.[1] For other variations, catalysts such as ammonium persulfate (APS) or piperidine may be necessary.[1][2]

  • Improper Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: Optimize the reaction temperature. For instance, in certain syntheses, increasing the temperature to 80-120°C under reflux conditions has been shown to be optimal.[1][3]

  • Poor Quality Starting Materials: The purity of reactants such as aldehydes, amines, and thioglycolic acid is crucial.

    • Solution: Use freshly distilled aldehydes and high-purity amines and thioglycolic acid. Impurities can lead to side reactions and significantly lower the yield of the desired product.

  • Incorrect Solvent: The choice of solvent plays a significant role in reaction yield.

    • Solution: Select a solvent that is appropriate for your specific reaction. In some cases, nonpolar solvents have been shown to provide better yields than polar-protic or polar-aprotic solvents.[1] For certain protocols, solvent-free conditions have also proven to be highly effective.[1]

Question 2: My reaction yield is inconsistent or lower than reported in the literature. How can I optimize the reaction conditions?

Potential Areas for Optimization:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.

    • Solution: Perform a series of experiments with varying catalyst concentrations to find the optimal loading. For example, in one study, 25 mol% of [Et3NH][HSO4] at 80°C gave high yields.[1]

  • Reaction Time and Temperature: These two parameters are often interdependent.

    • Solution: A study on the synthesis of thiazolidine-4-one derivatives with a xanthine scaffold found that a reaction time of 18 hours at 120°C was optimal.[3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Molar Ratio of Reactants: An excess of one reactant can sometimes drive the reaction to completion.

    • Solution: Experiment with the stoichiometry of your reactants. For the reaction between a hydrazone and thioglycolic acid, a 20-fold excess of thioglycolic acid was found to be most favorable.[3]

  • Effect of Substituents: The electronic properties of substituents on the aromatic aldehydes can influence the reaction yield.

    • Solution: Be aware that aromatic aldehydes with electron-withdrawing groups (EWG) may lead to better yields compared to those with electron-donating groups (EDG).[1]

Question 3: I am experiencing significant product loss during purification. What can I do to improve my recovery?

Challenges and Mitigation Strategies:

  • Column Chromatography: This is a common purification method that can lead to product loss.[1]

    • Solution: Optimize your chromatography conditions (e.g., choice of silica gel, solvent system) to achieve better separation and recovery. Consider alternative purification methods if possible.

  • Recrystallization: While effective for achieving high purity, significant material can be lost in the mother liquor.

    • Solution: Carefully select the recrystallization solvent or solvent mixture. Cooling the solution slowly and minimizing the amount of solvent used can improve the yield of crystals.

  • Work-up Procedure: Improper work-up can lead to the loss of the desired product.

    • Solution: For reactions that are quenched with water, ensure the product is not water-soluble. If it is, extraction with an appropriate organic solvent is necessary. Washing with a sodium bicarbonate solution can effectively remove unreacted acidic starting materials.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for thiazolidinones?

The most prevalent methods involve the one-pot, multi-component condensation of an amine, an aldehyde, and a sulfur-containing compound, typically thioglycolic acid.[1] Other key reactions include the cyclization of thiosemicarbazones and reactions involving isothiocyanates.[5]

Q2: How does microwave irradiation affect thiazolidinone synthesis?

Microwave-assisted synthesis can offer several advantages, including shorter reaction times, increased yields, and the formation of fewer side products due to uniform heating.[6][7]

Q3: Are there any "green" or environmentally friendly methods for thiazolidinone synthesis?

Yes, several green chemistry approaches have been developed. These include the use of ionic liquids as recyclable solvents, solvent-free reaction conditions, and the use of biocatalysts like Saccharomyces cerevisiae (baker's yeast).[1][8]

Q4: Can the order of addition of reactants impact the yield?

Yes, the reaction mechanism can sometimes be influenced by the order of addition. For instance, in the reaction of an aldehyde, amine, and thioglycolic acid, two mechanisms are proposed: one proceeding through an imine intermediate and the other through an amide intermediate.[1] The predominant pathway can be influenced by the reaction conditions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Thiazolidinone Synthesis

EntryCatalystCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH-MethanolReflux7-[1]
2Pyridine-MethanolReflux7-[1]
3DBU-MethanolReflux7-[1]
4Et3N-MethanolReflux7High[1]
5[Et3NH][HSO4]25-80-80[1]
6APS10Solvent-free90-84[1]
7None-Toluene12018Low[3]
8None-Toluene12018High[3]

Note: Specific yield values were not provided for all entries in the source material.

Table 2: Effect of Aldehyde Substituents on Yield in Knoevenagel Condensation

EntryAldehyde SubstituentYield (%)Reference
1Electron-poorGood[6]
2Electron-richModerate[6]
34-HydroxyGood[6]
42-HydroxyLower[6]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones

This protocol is based on the multi-component condensation reaction.

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), substituted aromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% ammonium persulfate).[1]

  • Reaction Conditions: Heat the mixture at 90°C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any unreacted thioglycolic acid.

  • Isolation: The solid product is then filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.

Protocol 2: Synthesis of 5-Arylidene-thiazolidine-2,4-diones via Knoevenagel Condensation

This protocol is adapted from a microwave-assisted synthesis.

  • Reactant Mixture: In a microwave-safe vessel, mix thiazolidine-2,4-dione (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of piperidine in ethanol.[2]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and time (e.g., 250 W for 5 minutes).[7]

  • Cooling and Precipitation: After irradiation, cool the reaction vessel in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Thiazolidinone Synthesis check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Confirm Catalyst Activity and Loading start->check_catalyst optimization Systematic Optimization Required check_reagents->optimization check_conditions->optimization check_catalyst->optimization purification_issue Investigate Purification and Work-up Steps optimization->purification_issue If yield is still low success Improved Yield optimization->success If yield improves purification_issue->success After optimization failure Consult Further Literature purification_issue->failure If issues persist

Caption: A troubleshooting workflow for low yield in thiazolidinone synthesis.

Thiazolidinone_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R1-NH2 (Amine) Imine R1-N=CH-R2 (Schiff Base/Imine) Amine->Imine Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine TGA HS-CH2-COOH (Thioglycolic Acid) Adduct Thio-Adduct TGA->Adduct Imine->Adduct + Thioglycolic Acid Thiazolidinone Thiazolidin-4-one Adduct->Thiazolidinone Intramolecular Cyclization (-H2O)

Caption: General reaction mechanism for thiazolidinone synthesis.

Reaction_Parameter_Influence Yield Product Yield Catalyst Catalyst Choice & Loading Catalyst->Yield Influences Rate & Efficiency Temperature Reaction Temperature Temperature->Yield Affects Rate & Side Reactions Solvent Solvent Polarity Solvent->Yield Impacts Solubility & Reactivity Time Reaction Time Time->Yield Determines Reaction Completion Reactants Reactant Purity & Ratio Reactants->Yield Crucial for Stoichiometry & Purity

Caption: Key parameters influencing thiazolidinone synthesis yield.

References

"optimization of reaction conditions for 4-thiazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-thiazolidinones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-thiazolidinones in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in 4-thiazolidinone synthesis can stem from several factors. Key areas to investigate include the purity of starting materials, reaction conditions, and the choice of catalyst and solvent.

  • Purity of Reactants: Ensure the amine, carbonyl compound (aldehyde or ketone), and thioglycolic acid are of high purity. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.

  • Reaction Conditions: Temperature and reaction time are critical.[1] For conventional heating methods, refluxing for an adequate duration (which can range from a few hours to over 12 hours) is often necessary.[2] Microwave-assisted synthesis can significantly reduce reaction times to mere minutes and may improve yields.[3][4]

  • Catalyst Selection: The choice of catalyst can dramatically impact the reaction rate and yield. While some reactions proceed without a catalyst, acidic or Lewis acid catalysts are commonly employed. Anhydrous zinc chloride (ZnCl₂) is a frequently used catalyst.[2][5] Other catalysts like p-dodecylbenzenesulfonic acid (DBSA), nano-Fe₃O₄–cysteine, and various metal chlorides (e.g., FeCl₃, AlCl₃) have also been reported to give good results.[6][7][8] Experimenting with different catalysts can lead to significant yield improvements.

  • Solvent Effects: The reaction solvent plays a crucial role. Common solvents include dimethylformamide (DMF), 1,4-dioxane, ethanol, and toluene.[1][2] In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly effective and environmentally friendly.[4][6]

Q2: I am observing the formation of multiple products or significant impurities in my reaction mixture. How can I improve the reaction's selectivity?

The formation of side products is a common challenge. Optimizing the reaction parameters and the order of addition of reactants can enhance selectivity.

  • Control of Reaction Temperature: Running the reaction at an optimal temperature can minimize the formation of degradation products or side-reactions. It is advisable to start with the reported temperature in a literature procedure and then systematically vary it to find the optimal conditions for your specific substrates.

  • Molar Ratio of Reactants: The stoichiometry of the reactants is important. While a 1:1:1 molar ratio of amine, aldehyde, and thioglycolic acid is common for one-pot syntheses, a slight excess of one reactant, such as thioglycolic acid, may be beneficial in some cases to drive the reaction to completion.[1][2]

  • Stepwise vs. One-Pot Synthesis: While one-pot synthesis is efficient, a stepwise approach can sometimes offer better control and higher purity.[9] This typically involves the pre-formation of the Schiff base (imine) from the amine and aldehyde, followed by its reaction with thioglycolic acid.[2][3]

Q3: I am having difficulty purifying my 4-thiazolidinone product. What purification strategies are most effective?

Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: This is a common and effective method for purifying solid 4-thiazolidinone derivatives. Ethanol is a frequently used solvent for recrystallization.[2] A mixture of solvents, such as 1,4-dioxane and ethanol, may also be effective.[5]

  • Column Chromatography: For complex mixtures or oily products, column chromatography over silica gel is the method of choice. A variety of solvent systems can be used as eluents, with common examples being mixtures of benzene and chloroform or ethyl acetate and benzene.[5]

  • Washing Procedures: After the reaction, washing the crude product with a sodium bicarbonate solution can help remove unreacted acidic starting materials and byproducts.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4-thiazolidinones?

The most common method for synthesizing 4-thiazolidinones is through a cyclocondensation reaction. In a typical one-pot, three-component reaction, an amine, an aldehyde or ketone, and thioglycolic acid react to form the 4-thiazolidinone ring. The reaction can also be performed in a stepwise manner, where the amine and aldehyde first form a Schiff base (imine), which then undergoes cyclization with thioglycolic acid.[3][10]

Q2: What are the advantages of using microwave-assisted synthesis for 4-thiazolidinones?

Microwave-assisted synthesis offers several advantages over conventional heating methods, including:

  • Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation.[3][4]

  • Higher Yields: In many cases, microwave synthesis leads to improved reaction yields.[4]

  • Greener Chemistry: This method often allows for the use of less solvent or even solvent-free conditions, making it a more environmentally friendly approach.[4]

Q3: Are there any specific safety precautions I should take during 4-thiazolidinone synthesis?

Standard laboratory safety practices should always be followed. Specifically:

  • Handling of Reagents: Thioglycolic acid has a strong, unpleasant odor and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many amines and aldehydes are also toxic or irritants and should be handled with care.

  • Use of Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • Microwave Synthesis: When using a microwave reactor, ensure you are familiar with its operation and safety features. Never heat a sealed vessel unless it is specifically designed for that purpose.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of 4-Thiazolidinones under Solvent-Free Conditions.

CatalystYield (%)Reference
Ferric chloride (FeCl₃)Good[7]
Aluminum chloride (AlCl₃)Good[7]
Cuprous chloride (CuCl)Poor[7]
Cobalt chloride (CoCl₂)Negative results[7]
Ag/g-C₃N₄High[11]
Nano-Fe₃O₄–cysteineHigh[8]

Table 2: Optimization of Reaction Conditions for a Specific 4-Thiazolidinone Derivative.

ParameterConditionYield (%)Reference
Solvent TolueneHigh[1]
DMFModerate[1]
EthanolLow[1]
Temperature (°C) 120Optimal[1]
100Lower[1]
80Much Lower[1]
Time (hours) 18Optimal[1]
12Lower[1]
6Much Lower[1]

Experimental Protocols

General Protocol for the Synthesis of 4-Thiazolidinones via Schiff Base Intermediate:

  • Schiff Base Formation: To a solution of the primary amine (0.01 mol) in a suitable solvent such as DMF (10 ml), add the appropriate aldehyde or ketone (0.012 mol) and a few drops of glacial acetic acid. Reflux the reaction mixture for 5-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). After completion, cool the mixture and pour it onto crushed ice. Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the pure Schiff base.[2]

  • Cyclization to 4-Thiazolidinone: A mixture of the Schiff base (0.01 mol), thioglycolic acid (0.015 mol), and a catalytic amount of anhydrous ZnCl₂ in a dry solvent like 1,4-dioxane is refluxed for 12-14 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a 10% sodium bicarbonate solution. Filter the resulting solid, wash it with water, and recrystallize from ethanol to yield the final 4-thiazolidinone product.[2]

One-Pot Protocol for the Synthesis of 4-Thiazolidinones:

  • In a round-bottom flask, combine the amine (1 mmol), aldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., a pinch of anhydrous ZnCl₂ or a few drops of a liquid catalyst).

  • Reflux the reaction mixture for the required time (typically 6-12 hours), monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with a saturated solution of sodium bicarbonate to remove excess acid, followed by washing with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Mix Mixing in Solvent with Catalyst Amine->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Thio_acid Thioglycolic Acid Thio_acid->Mix Heat Heating (Conventional or Microwave) Mix->Heat Neutralize Neutralization (e.g., NaHCO3 wash) Heat->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization/ Column Chromatography Filter->Recrystallize Product Pure 4-Thiazolidinone Recrystallize->Product

Caption: General workflow for the one-pot synthesis of 4-thiazolidinones.

Troubleshooting_Guide cluster_low_yield Low Yield Solutions cluster_impure_product Impure Product Solutions Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckPurity Check Reactant Purity LowYield->CheckPurity Possible Cause OptimizeCond Optimize Conditions (Temp, Time) LowYield->OptimizeCond Possible Cause ChangeCatalyst Change Catalyst LowYield->ChangeCatalyst Possible Cause ChangeSolvent Change Solvent LowYield->ChangeSolvent Possible Cause OptimizeTemp Optimize Temperature ImpureProduct->OptimizeTemp Possible Cause AdjustRatio Adjust Molar Ratios ImpureProduct->AdjustRatio Possible Cause Stepwise Try Stepwise Synthesis ImpureProduct->Stepwise Possible Cause Purification Improve Purification (Recrystallization, Chromatography) ImpureProduct->Purification Solution

Caption: Troubleshooting flowchart for common issues in 4-thiazolidinone synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 2-(4-Chlorophenyl)thiazolidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2-(4-Chlorophenyl)thiazolidine and similar compounds during biological assays.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media

Possible Cause: this compound, like many small molecule organic compounds, is likely to have low aqueous solubility, leading to precipitation when transferred from an organic stock solution to an aqueous environment.

Troubleshooting Steps:

  • Optimize Solvent Concentration:

    • Minimize the final concentration of the organic solvent (e.g., DMSO) in the assay. While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells and interfere with assay results.[1][2] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, especially for sensitive cell lines or long-term incubation studies.[3][2]

    • Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell line.

  • Utilize Co-solvents:

    • In addition to DMSO, other co-solvents can be explored.[4] Ethanol, polyethylene glycol (PEG), or propylene glycol can sometimes improve solubility, but their compatibility with the specific assay must be validated.[4][5][6]

  • Employ Solubility Enhancers:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10][11] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can be screened for their effectiveness.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility in biochemical assays. However, they are often not suitable for cell-based assays due to potential cytotoxicity.[12]

  • pH Adjustment:

    • If the compound has ionizable groups, adjusting the pH of the buffer may enhance solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.

Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Cause: Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in inconsistent data. The compound may be precipitating out of solution over time or adsorbing to plasticware.

Troubleshooting Steps:

  • Visual Inspection:

    • Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation (cloudiness, particles).

  • Pre-solubilization Protocol:

    • Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may be necessary.

    • When diluting the stock solution, add it to the aqueous medium with vigorous vortexing or mixing to promote dispersion and minimize immediate precipitation.

  • Use of Carrier Proteins:

    • In some cell-based assays, the presence of serum proteins (e.g., albumin) in the culture medium can help to solubilize hydrophobic compounds.

  • Consider Formulation Strategies:

    • For persistent solubility issues, more advanced formulation techniques such as the preparation of lipid-based formulations or nanoparticles can be explored to improve bioavailability in in vitro systems.[13][14][15][16][17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on the general properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[20] It is a powerful solvent for a wide range of organic molecules. However, due to its potential effects on biological systems, it is crucial to use the lowest possible final concentration in your assay.[1][2]

Q2: How can I determine the solubility of this compound in different solvents?

A2: A simple method is to prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent. After thorough mixing and equilibration (e.g., shaking for 24 hours), the undissolved solid is removed by centrifugation or filtration. The concentration of the dissolved compound in the supernatant/filtrate can then be determined using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Q3: Can the use of solubility enhancers affect my biological assay?

A3: Yes, solubility enhancers can have their own biological effects. For example:

  • DMSO can induce cell differentiation, affect cell viability, and modulate the activity of certain enzymes.[1][3][20]

  • Cyclodextrins are generally considered to be of low toxicity, but they can interact with cell membranes and extract cholesterol.[21]

  • Surfactants can disrupt cell membranes and denature proteins.[12] It is essential to include proper vehicle controls in your experiments to account for any effects of the solubility-enhancing agents themselves.

Q4: Are there any alternative formulation strategies to improve the delivery of this compound in my assay?

A4: Yes, if simple solvent-based approaches fail, you can consider more advanced drug delivery systems. Nanoparticle formulations, such as polymeric nanoparticles or solid lipid nanoparticles, can encapsulate hydrophobic compounds, increasing their stability and dispersion in aqueous media.[13][14][15][16][17] These approaches can enhance the effective concentration of the compound available to the biological target.

Data Presentation

Table 1: General Properties of Common Solvents for Biological Assays

SolventPropertiesRecommended Max. Concentration in Cell-Based AssaysPotential Issues
DMSO Aprotic, highly polar< 0.5% (ideally < 0.1%)[3][2]Cytotoxicity, cell differentiation, assay interference[1][3][20]
Ethanol Protic, polar< 0.5%Cytotoxicity, protein precipitation
Methanol Protic, polar< 0.1%Higher cytotoxicity than ethanol
PEG 400 PolyetherVariable, cell line dependentCan be viscous, potential for cellular effects

Table 2: Overview of Common Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent mixture.[4]Simple to implement.Potential for solvent-induced artifacts and toxicity.[1][2][5]
Cyclodextrins Form inclusion complexes with hydrophobic molecules.[7][8][9][10][11]Generally low toxicity, can improve stability.Can interact with cell membranes.[21]
pH Adjustment Ionizes the compound, increasing its affinity for water.Effective for ionizable compounds.Can alter assay conditions and protein function.
Nanoparticles Encapsulate the compound, increasing dispersion in aqueous media.[13][14][15][16][17]High loading capacity, potential for targeted delivery.More complex preparation, potential for nanoparticle-specific effects.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.

  • Visual Confirmation: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer or cell culture medium (e.g., 10% w/v).

  • Complexation:

    • Method A (Co-evaporation): Dissolve both the this compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film in the aqueous assay buffer.

    • Method B (Kneading): Create a paste by mixing the compound and cyclodextrin with a small amount of a hydroalcoholic solution. Knead the paste for a specified time, then dry and dissolve in the assay buffer.

    • Method C (Direct Dissolution): Add the this compound stock solution (in a minimal amount of organic solvent) to the pre-warmed cyclodextrin solution with vigorous stirring.

  • Equilibration: Allow the mixture to equilibrate (e.g., by shaking or stirring for several hours or overnight) to ensure maximum complex formation.

  • Filtration: (Optional) Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Control: Prepare a vehicle control containing the same concentration of cyclodextrin and any residual organic solvent.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubility_check Solubility Assessment cluster_troubleshooting Troubleshooting Strategies cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute observe Visual Observation (Precipitation?) dilute->observe cosolvent Optimize Co-solvent % observe->cosolvent Precipitate Observed cyclodextrin Use Cyclodextrins observe->cyclodextrin Precipitate Observed nanoparticle Nanoparticle Formulation observe->nanoparticle Persistent Precipitation perform_assay Perform Assay (with controls) observe->perform_assay No Precipitate cosolvent->perform_assay cyclodextrin->perform_assay nanoparticle->perform_assay

Caption: Workflow for handling poorly soluble compounds in biological assays.

hypothetical_signaling_pathway cluster_input cluster_pathway cluster_output Compound This compound Target Putative Target (e.g., Kinase, Receptor) Compound->Target Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Target->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_inflammatory Anti-inflammatory Response Gene_Expression->Anti_inflammatory

Caption: Hypothetical signaling pathway for a thiazolidine-based inhibitor.

References

"optimizing cyclization step in thiazolidine ring formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization step of thiazolidine ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Q1: My thiazolidine cyclization reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low or no yield in thiazolidine formation is a frequent issue stemming from several factors. The primary reasons include suboptimal reaction conditions, poor quality of starting materials, or inherent reactivity issues with your specific substrates.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of your amine-containing compound (e.g., cysteine, cysteamine) and the carbonyl compound (aldehyde or ketone). Impurities can interfere with the reaction.

  • Optimize Catalyst: The choice and amount of catalyst are critical.

    • Acid Catalysis: For reactions involving thiols and carbonyls, acids like p-toluenesulfonic acid (p-TsOH), Brønsted acids, or Lewis acids (e.g., BF3·OEt2) are often used to facilitate the initial imine formation.[1] If you are not using a catalyst, consider adding one. If you are, try varying the concentration or switching to a different acid catalyst.

    • Base Catalysis: In some protocols, organic bases like triethylamine (Et3N) or piperidine can be effective, particularly in promoting the nucleophilic attack of the thiol.[1][2]

  • Adjust Reaction Temperature: Temperature plays a significant role. Some reactions proceed well at room temperature, while others require heating to overcome activation barriers. Conversely, excessive heat can lead to decomposition. Experiment with a temperature gradient, starting from room temperature up to the boiling point of your solvent. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields.[3][4]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and equilibrium. Solvents like toluene, methanol, ethanol, and even water have been successfully used.[1][2] Sometimes, a solvent-free approach at an elevated temperature can be highly effective.[1]

  • Water Removal: The condensation reaction to form the imine intermediate releases water. Removing this water, for example with a Dean-Stark apparatus when using solvents like toluene, can drive the reaction forward.

  • Substrate Reactivity: Electron-withdrawing groups on the aldehyde can sometimes lead to better yields compared to electron-donating groups.[1] Highly sterically hindered aldehydes or ketones may react sluggishly.

Issue 2: Formation of Side Products and Purification Challenges

Q2: I am observing multiple spots on my TLC plate and facing difficulties in purifying my target thiazolidine derivative. What are the likely side products and what purification strategies can I employ?

A2: The formation of side products is a common challenge. The nature of these byproducts depends on your starting materials and reaction conditions.

Common Side Products:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue.

  • Iminium Intermediate: The intermediate formed from the condensation of the amine and carbonyl may be stable and fail to cyclize.

  • Ring-Chain Tautomers: Thiazolidines can exist in equilibrium with their open-chain iminothiol form.[5] This equilibrium can be influenced by pH and solvent.

  • Over-oxidation: The thiol group is susceptible to oxidation, leading to disulfide formation.

  • Side Reactions of Functional Groups: Other functional groups on your starting materials may undergo side reactions under the reaction conditions.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying thiazolidine derivatives. Use a silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6]

  • pH Adjustment during Work-up: Carefully adjusting the pH of the reaction mixture during aqueous work-up can help to separate acidic or basic impurities.

Issue 3: Product Instability

Q3: My purified thiazolidine derivative appears to be unstable and decomposes over time. What causes this instability and how can I improve its stability?

A3: The stability of the thiazolidine ring can be a concern, as the formation reaction is often reversible.[7]

Causes of Instability:

  • Hydrolysis: The thiazolidine ring is susceptible to hydrolysis, especially in the presence of water and acid or base, which can revert it to the starting amine-thiol and carbonyl compound.[7]

  • Oxidation: The sulfur atom in the ring can be oxidized.

  • Ring-Chain Tautomerism: As mentioned, the equilibrium between the cyclic thiazolidine and the open-chain iminothiol can contribute to apparent instability.[5][8]

Stabilization Strategies:

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation. Protect it from light and moisture.

  • pH Control: Avoid strongly acidic or basic conditions during storage and handling. Some studies suggest that thiazolidine rings formed at physiological pH can be quite stable.[9][10]

  • Structural Modification: The substituents on the thiazolidine ring can significantly influence its stability. In some cases, derivatization of the ring nitrogen or other positions can enhance stability.

Quantitative Data Summary

For easier comparison, the following tables summarize yields of thiazolidine derivatives under various reaction conditions as reported in the literature.

Table 1: Effect of Catalyst on Thiazolidinone Synthesis

Catalyst (mol%)Temperature (°C)Time (min)Yield (%)Reference
None801500[3]
EDDA (10)Room Temp15063[3]
EDDA (5)80-91[3]
APS (10)90-84[1]

EDDA: Ethylenediamine diacetate; APS: (3-Aminopropyl)triethoxysilane functionalized silica

Table 2: Influence of Reaction Conditions on Thiazolidine-2,4-dione Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating10 h33[6]
Conventional Heating40 h15[6]
Conventional Heating8 h30[6]
Microwave Irradiation5 min83[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Thiazolidine Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the amine-thiol compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene, 0.1-0.5 M).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction Setup: Equip the flask with a condenser and a Dean-Stark trap if using a water-immiscible solvent like toluene.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione (TZD)

Adapted from Kumar et al. as described in[3]

  • Intermediate Formation: Suspend chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water in an ice bath and stir for approximately 15 minutes to precipitate 2-imino-4-thiazolidinone.

  • Microwave Irradiation: Subject the intermediate to microwave irradiation at 250 W for 5 minutes.

  • Isolation: Cool the reaction mixture and isolate the desired TZD product by vacuum filtration. Further purification is typically not required.[3]

Visual Guides

Below are diagrams illustrating key concepts in thiazolidine ring formation.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products AmineThiol Amine-Thiol (e.g., Cysteine) Condensation Condensation (-H2O) AmineThiol->Condensation Carbonyl Aldehyde / Ketone Carbonyl->Condensation Imine Imine Intermediate Condensation->Imine Forms Cyclization Intramolecular Cyclization Thiazolidine Thiazolidine Ring Cyclization->Thiazolidine Yields Imine->Cyclization Undergoes

Caption: General workflow for thiazolidine ring formation.

G Start Low / No Yield CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type & Amount) CheckPurity->OptimizeCatalyst Purity OK AdjustTemp Adjust Temperature OptimizeCatalyst->AdjustTemp ChangeSolvent Change Solvent AdjustTemp->ChangeSolvent RemoveWater Remove Water (e.g., Dean-Stark) ChangeSolvent->RemoveWater Success Improved Yield RemoveWater->Success

Caption: Troubleshooting flowchart for low yield issues.

References

"minimizing byproduct formation in the synthesis of 2-arylthiazolidin-4-ones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-arylthiazolidin-4-ones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-arylthiazolidin-4-ones?

A1: The most prevalent and efficient method is a one-pot, three-component condensation reaction involving an aromatic amine, an aromatic aldehyde, and thioglycolic acid.[1][2] This reaction is typically carried out with heating in a suitable solvent.

Q2: What are the primary byproducts I might encounter in this synthesis?

A2: While specific byproducts can vary based on reaction conditions, common impurities include:

  • Unreacted Starting Materials: Residual aromatic amine, aromatic aldehyde, and thioglycolic acid.

  • Schiff Base (Imine) Intermediate: The product of the initial condensation between the amine and aldehyde may persist if the subsequent cyclization with thioglycolic acid is incomplete.

  • Hydrolysis Products: The imine intermediate is susceptible to hydrolysis, which can regenerate the starting amine and aldehyde, especially in the presence of excess water.

  • Thioglycolic Acid Self-Condensation Products: Thioglycolic acid can undergo self-esterification to form dithio-diglycolic acid or other oligomeric species, particularly at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product and any significant byproducts.

Q4: What are the recommended purification techniques for 2-arylthiazolidin-4-ones?

A4: The most common purification methods are recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel.[1][3][4] The choice of method depends on the polarity and stability of the target compound and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-arylthiazolidin-4-ones and provides potential solutions to minimize byproduct formation and improve yield and purity.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Incomplete reaction.Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. • Increase reaction temperature: Gradually increase the temperature, but be cautious of potential byproduct formation at higher temperatures. • Use a catalyst: Catalysts like barium sulfate nanoparticles have been shown to improve yields under ambient conditions.[5]
2. Hydrolysis of the imine intermediate.Remove water: Use a Dean-Stark apparatus or a solvent that forms an azeotrope with water (e.g., toluene, benzene) to drive the equilibrium towards the product. Using a water-immiscible solvent like polypropylene glycol (PPG) can also help by facilitating the removal of water.[1]
3. Suboptimal stoichiometry.Optimize reactant ratios: While a 1:1:1 molar ratio is common, slight excesses of the aldehyde or thioglycolic acid may be beneficial. Experiment with different ratios to find the optimal conditions for your specific substrates.
Presence of Unreacted Starting Materials in the Final Product 1. Insufficient reaction time or temperature.Prolong reaction time or increase temperature: As mentioned above, ensure the reaction goes to completion by monitoring via TLC.
2. Inefficient purification.Improve purification method: If recrystallization is ineffective, consider column chromatography. Choose an appropriate solvent system to achieve good separation.
Isolation of Significant Amounts of Schiff Base (Imine) Intermediate 1. Incomplete cyclization with thioglycolic acid.Ensure proper addition of thioglycolic acid: Add thioglycolic acid after the initial formation of the imine (if performing a stepwise reaction) or ensure it is well-mixed in the one-pot synthesis. • Increase the amount of thioglycolic acid: A slight excess of thioglycolic acid can help drive the cyclization to completion.
Product is Oily or Difficult to Crystallize 1. Presence of impurities.Perform thorough purification: Utilize column chromatography to separate the desired product from oily byproducts. • Attempt different recrystallization solvents: A solvent screen can help identify a solvent or solvent mixture that promotes crystallization.
2. The product itself is an oil at room temperature.Characterize the product as is: If the product is pure but oily, characterization can be performed using spectroscopic methods (NMR, IR, MS).

Experimental Protocols

General One-Pot Synthesis of 2,3-Diarylthiazolidin-4-ones

This protocol is a generalized procedure based on commonly cited methods.[4][5]

Materials:

  • Aromatic amine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Thioglycolic acid (1.1 mmol)

  • Toluene (20 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aromatic amine (1 mmol) and the aromatic aldehyde (1 mmol) in toluene (20 mL).

  • Reflux the mixture for 2-3 hours to form the Schiff base (imine). The formation of water will be visible in the Dean-Stark trap.

  • After the initial reflux, allow the mixture to cool slightly and then add thioglycolic acid (1.1 mmol).

  • Resume refluxing and continue for an additional 4-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene or hexane.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism and Potential Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of 2-arylthiazolidin-4-ones and highlights the key side reaction of imine hydrolysis.

Reaction_Pathway Amine Aromatic Amine Imine Schiff Base (Imine) Intermediate Amine->Imine + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Imine Imine->Amine + H₂O (Hydrolysis) Imine->Aldehyde Product 2-Arylthiazolidin-4-one Imine->Product + Thioglycolic Acid Water1 H₂O Imine->Water1 - H₂O Thioacid Thioglycolic Acid Thioacid->Product Water2 H₂O Product->Water2 - H₂O

Caption: Main reaction and imine hydrolysis side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Isolation Complete->Workup Yes LowYield Issue: Low Yield Complete->LowYield No Purify Purification (Recrystallization/Chromatography) Workup->Purify Characterize Characterize Product Purify->Characterize Pure Impure Issue: Impure Product Purify->Impure Still Impure OptimizeTimeTemp Increase Reaction Time/Temp LowYield->OptimizeTimeTemp CheckStoichiometry Optimize Stoichiometry LowYield->CheckStoichiometry RemoveWater Ensure Water Removal LowYield->RemoveWater ImprovePurification Optimize Purification Method Impure->ImprovePurification OptimizeTimeTemp->Monitor CheckStoichiometry->Start RemoveWater->Start ImprovePurification->Purify

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purifying 2-(4-Chlorophenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-Chlorophenyl)thiazolidine derivatives.

Troubleshooting Guide

This guide offers solutions to specific issues that may arise during the synthesis and purification of this compound derivatives.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 My this compound derivative fails to crystallize from solution. The solution is not supersaturated (too much solvent).The compound is too soluble in the chosen solvent at room temperature.The presence of impurities is inhibiting crystal formation.- Slowly evaporate the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Change the solvent to one where the compound is less soluble at room temperature.- Employ a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid.
PUR-002 The crystallization of my product is too rapid, resulting in small, impure-looking crystals. The solution is too concentrated.The solution is cooling too quickly.- Add a small amount of additional hot solvent to the solution.- Insulate the flask to slow down the cooling rate (e.g., wrap it in glass wool).- Choose a solvent in which your compound has slightly higher solubility at room temperature.
PUR-003 My compound "oils out" during crystallization instead of forming solid crystals. The melting point of the compound is below the temperature of the crystallization solution.Significant impurities are present, leading to a melting point depression.- Re-heat the solution and add more of the "soluble" solvent.- Lower the temperature at which crystallization is initiated.- Purify the compound further using column chromatography before attempting recrystallization again.
PUR-004 TLC analysis of my crude product shows a persistent spot corresponding to unreacted 4-chlorobenzaldehyde. The reaction did not go to completion.Inefficient removal of the aldehyde during workup.- Use a sodium bisulfite wash during the workup. Aldehydes react with sodium bisulfite to form a water-soluble adduct that can be removed in the aqueous layer.[1][2][3][4]- Perform column chromatography to separate the aldehyde from the desired product.
PUR-005 Column chromatography is not providing good separation of my desired product from impurities. Incorrect choice of stationary phase or mobile phase.The polarity of the eluent is too high or too low.- Optimize the solvent system using TLC with various solvent mixtures of differing polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For diastereomers that are difficult to separate, consider using a C18 reversed-phase column.[5]
PUR-006 My final product is a mixture of diastereomers that are difficult to separate. Diastereomers have very similar physical properties.- Diastereomers can often be separated by standard column chromatography with careful optimization of the mobile phase.[5][6]- Reversed-phase flash chromatography can be an effective method for separating diastereomers.[5]- While not always necessary, chiral chromatography can also be explored for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities include unreacted starting materials such as 4-chlorobenzaldehyde and the corresponding amine or thiol, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: How can I effectively monitor the progress of my reaction to minimize impurities?

A2: Thin-layer chromatography (TLC) is a crucial technique for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting materials, you can determine when the starting materials have been consumed and the product has formed. This helps to avoid unnecessary side reactions that can occur with prolonged reaction times.

Q3: What is the best general approach for purifying these derivatives?

A3: A typical purification strategy involves an initial workup to remove the bulk of impurities, often including an aqueous wash. This is commonly followed by either recrystallization or column chromatography. The choice between these two methods depends on the nature of the impurities and the physical properties of the desired compound.

Q4: Are there any specific safety precautions I should take when working with these compounds and the solvents used for their purification?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the organic solvents used for purification are flammable and can be harmful if inhaled or in contact with skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which your this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and mixtures such as hexane/ethyl acetate.[7][8]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate stationary phase (typically silica gel) and a solvent system (eluent) that provides good separation between your desired product and impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

The following table provides a qualitative comparison of common purification techniques for this compound derivatives. The effectiveness of each technique can vary depending on the specific derivative and the nature of the impurities.

Purification TechniqueTypical Purity AchievedThroughputCommon Impurities Removed
Recrystallization Good to ExcellentHighInsoluble impurities, compounds with different solubility profiles.
Column Chromatography ExcellentLow to MediumA wide range of impurities, including those with similar solubility.
Preparative HPLC Very HighLowDifficult-to-separate isomers and closely related impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-chlorobenzaldehyde, cysteamine) reaction Chemical Reaction start->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup (e.g., NaHSO3 wash) crude_product->workup purification_choice Purification Method workup->purification_choice recrystallization Recrystallization purification_choice->recrystallization High-throughput column_chromatography Column Chromatography purification_choice->column_chromatography High purity needed pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic start Impure Product tlc TLC Analysis start->tlc unreacted_sm Unreacted Starting Material Present? tlc->unreacted_sm multiple_spots Multiple Unidentified Spots? tlc->multiple_spots streaking Streaking on TLC? tlc->streaking unreacted_sm->multiple_spots No wash Perform Aqueous Wash (e.g., NaHSO3) unreacted_sm->wash Yes column Perform Column Chromatography multiple_spots->column Yes recrystallize Attempt Recrystallization multiple_spots->recrystallize No streaking->column Yes wash->tlc pure Pure Product column->pure recrystallize->pure

Caption: A logic diagram for troubleshooting the purification of this compound derivatives based on TLC analysis.

References

"protocol optimization for consistent results in 2-(4-Chlorophenyl)thiazolidine screening"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results when screening 2-(4-Chlorophenyl)thiazolidine and its derivatives. Our aim is to help you navigate common experimental challenges and optimize your screening protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during your screening experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high variability between replicate wells in my assay plate?

High variability between replicate wells can be attributed to several factors, ranging from technical errors to reagent inconsistencies.

Potential Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure thorough cell suspension mixing before and during plating to prevent cell clumping. Use automated cell counters for accurate cell density determination.
Pipetting Errors Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Employ automated liquid handlers for high-throughput screening to minimize human error.[1][2]
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[3] Fill outer wells with sterile water or media to create a humidity barrier.
Reagent Instability Prepare fresh reagents for each experiment. If using frozen stocks, ensure they are thawed and mixed properly before use. Avoid repeated freeze-thaw cycles.
Compound Precipitation Visually inspect plates for any signs of compound precipitation. Ensure the compound is fully dissolved in the assay buffer and that the final solvent concentration is not toxic to the cells.

Q2: My results are inconsistent from plate to plate and day to day. What are the likely causes?

Inter-plate and inter-day variability are common challenges in high-throughput screening. Addressing these often requires a systematic review of your experimental workflow and environmental conditions.[4]

Potential Causes and Solutions:

CauseRecommended Solution
Changes in Cell Culture Conditions Maintain a consistent cell passage number for all experiments.[5] Use a single, large batch of cryopreserved cells for the entire screening campaign. Monitor cell health and confluence regularly.
Variation in Reagent Lots Record the lot numbers for all reagents, including media, serum, and assay kits.[1] When a new lot is introduced, perform a bridging experiment to ensure consistency with the previous lot.
Fluctuations in Incubation Conditions Ensure incubators are properly calibrated for temperature, CO2, and humidity. Avoid opening the incubator door frequently. Allow plates to equilibrate to room temperature before adding reagents or reading signals.
Instrument Instability Perform daily or weekly quality control checks on plate readers and liquid handlers using standardized control plates.
Batch Effects Randomize the plate layout to minimize the impact of systematic errors that can occur in batches.[3]

Q3: I am seeing a high number of false positives or false negatives in my screen. How can I address this?

False positives and negatives can obscure true hits and lead to wasted resources.[2][6] Implementing counter-screens and orthogonal assays is crucial for hit validation.

Potential Causes and Solutions:

CauseRecommended Solution
Assay Interference by Compounds Compounds may possess inherent properties like autofluorescence or light scattering that interfere with the assay readout. Perform a counter-screen without the biological target to identify such compounds.
Compound Cytotoxicity High concentrations of the test compound may induce cell death, leading to a false positive or negative result depending on the assay. Determine the cytotoxicity profile of your compounds in parallel.
Low Compound Potency Active compounds may be missed if screened at a single, low concentration.[6] If feasible, perform dose-response curves for a subset of compounds to identify those with lower potency.
Poor Compound Solubility Ensure that the this compound derivatives are soluble in the assay medium. Insoluble compounds can lead to inconsistent results and false negatives.
Systematic Data Analysis Errors Use robust data normalization methods to account for plate-to-plate variation.[3] Set appropriate hit selection thresholds based on statistical analysis of the control data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and final concentration to use for this compound in a cell-based assay?

The choice of solvent is critical for ensuring compound solubility and minimizing cellular toxicity. Thiazolidinedione derivatives are often sparingly soluble in aqueous solutions.[7]

  • Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving small molecules for high-throughput screening.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Final Concentration: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. It is essential to test the tolerance of your specific cell line to DMSO.

Q2: How can I ensure the stability of this compound and its derivatives during storage and in the assay?

Proper storage and handling are crucial for maintaining the integrity of your compounds.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Assay Stability: Assess the stability of the compound in your assay medium over the time course of the experiment. This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its integrity by methods such as HPLC.

Q3: What quality control metrics should I use to assess the robustness of my screening assay?

Several statistical parameters are used to evaluate the quality of a high-throughput screening assay.

MetricFormulaRecommended ValueDescription
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5An indicator of assay quality that takes into account both the signal and background variability.[4]
Signal-to-Background Ratio (S/B) Mean_pos / Mean_neg> 10The ratio of the signal from the positive control to the signal from the negative control.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%A measure of the variability of your controls.

SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Screening

This protocol outlines a general workflow for a cell-based assay, such as a luciferase reporter assay, to measure the activity of this compound.[6]

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium.

    • Dispense the cell suspension into a 384-well, solid white microplate suitable for luminescence assays.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds in the assay medium.

    • Add the compounds to the corresponding wells of the cell plate. Include negative controls (e.g., DMSO vehicle) and positive controls.

    • Incubate for the desired time period (e.g., 24-48 hours).

  • Signal Detection:

    • Equilibrate the plate and reagents to room temperature.

    • Add the luciferase substrate according to the manufacturer's protocol.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the Z'-factor and S/B ratio to assess assay quality.

    • Normalize the data to the controls.

    • Plot dose-response curves and calculate IC50 or EC50 values.

Protocol 2: Synthesis of 5-arylidene-thiazolidine-2,4-dione Derivatives

This protocol is a general method for the Knoevenagel condensation to synthesize 5-arylidene-thiazolidine-2,4-dione derivatives.[8][9]

  • Reaction Setup:

    • In a round-bottom flask, dissolve thiazolidine-2,4-dione in ethanol.

    • Add a catalytic amount of piperidine and stir the mixture at room temperature for 10 minutes.

    • Add the desired benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) to the mixture.

  • Reflux:

    • Heat the reaction mixture to 75°C and reflux for 5-15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Crystallization and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then in a freezer to induce crystallization.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the product from an appropriate solvent (e.g., ethanol or glacial acetic acid) to obtain the purified 5-arylidene-thiazolidine-2,4-dione derivative.

Visualizations

G cluster_prep Assay Preparation cluster_screen Screening Workflow cluster_analysis Data Analysis reagent_prep Reagent Preparation (Compound Dilution, Media) cell_seeding Cell Seeding (384-well plate) reagent_prep->cell_seeding cell_culture Cell Culture (Thaw, Passage) cell_culture->cell_seeding compound_addition Compound Addition (Test & Control Compounds) cell_seeding->compound_addition incubation Incubation (24-72 hours) compound_addition->incubation signal_detection Signal Detection (e.g., Luminescence) incubation->signal_detection data_qc Data Quality Control (Z', S/B, %CV) signal_detection->data_qc hit_id Hit Identification (Dose-Response Analysis) data_qc->hit_id hit_validation Hit Validation (Counter-screens, Orthogonal Assays) hit_id->hit_validation

Caption: A generalized workflow for a high-throughput screening campaign.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Results Observed check_replicates High Replicate Variability? start->check_replicates check_plates Plate-to-Plate Variability? check_replicates->check_plates No sol_replicates • Review pipetting technique • Check cell seeding uniformity • Address edge effects check_replicates->sol_replicates Yes check_hits High False Positive/Negative Rate? check_plates->check_hits No sol_plates • Standardize cell passage number • Verify reagent lot consistency • Calibrate incubator & reader check_plates->sol_plates Yes sol_hits • Perform counter-screens • Conduct orthogonal assays • Assess compound cytotoxicity check_hits->sol_hits Yes

Caption: A logical workflow for troubleshooting inconsistent screening results.

G compound This compound receptor Target Receptor (e.g., PPARγ) compound->receptor Agonist/Antagonist kinase_a Kinase A receptor->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Differentiation, Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of 2-(4-Chlorophenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-(4-chlorophenyl)thiazolidine derivatives with other antimicrobial agents, supported by experimental data from recent studies. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of this class of compounds.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various thiazolidine derivatives, including those with a 2-(4-chlorophenyl) moiety, has been evaluated against a range of bacterial and fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below, compiled from multiple studies, summarizes the MIC values of several thiazolidinone derivatives against various pathogens.

Compound/Alternative AgentMicrobial StrainMIC (µg/mL)Reference
2-(4-chlorophenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one Staphylococcus aureus-[1]
Pseudomonas aeruginosa-[1]
Salmonella typhi-[1]
Candida albicans-[1]
2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid Staphylococcus aureusNot specified[2]
Bacillus subtilisNot specified[2]
Escherichia coliNot specified[2]
Pseudomonas aeruginosaNot specified[2]
Candida albicansNot specified[2]
Various 2,3-diaryl-thiazolidin-4-ones Gram-positive & Gram-negative bacteria8 - 240[3]
Ampicillin (Reference) Escherichia coli100[4]
Pseudomonas aeruginosa100[4]
Staphylococcus aureus250[4]
Streptococcus pyogenes100[4]
Griseofulvin (Reference) Candida albicans500[4]
Aspergillus niger100[4]
Aspergillus clavatus100[4]

Note: A lower MIC value indicates greater antimicrobial activity. Direct MIC values for the specific parent compound this compound were not available in the reviewed literature; the table presents data for closely related derivatives.

Experimental Protocols

The evaluation of antimicrobial activity for thiazolidine derivatives typically follows standardized laboratory procedures. The two most common methods cited in the literature are the Agar Well Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a sterile Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method (for MIC Determination)

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits microbial growth.

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated under conditions suitable for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of a test compound.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cluster_analysis Analysis TestCompound Test Compound (e.g., this compound) AgarWell Agar Well Diffusion TestCompound->AgarWell BrothDilution Broth Microdilution TestCompound->BrothDilution MicrobialCulture Microbial Culture (Bacteria/Fungi) MicrobialCulture->AgarWell MicrobialCulture->BrothDilution ZoneOfInhibition Measure Zone of Inhibition (mm) AgarWell->ZoneOfInhibition MIC Determine MIC (µg/mL) BrothDilution->MIC Comparison Compare with Standard Antibiotics ZoneOfInhibition->Comparison MIC->Comparison

Caption: Workflow for antimicrobial activity testing.

Concluding Remarks

The available data suggests that thiazolidinone derivatives, particularly those incorporating a chlorophenyl group, exhibit promising antimicrobial activities against a spectrum of pathogens. Thiazolidinones have been shown to be active against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable or superior to standard antibiotics like ampicillin.[3][5] The core thiazolidine structure is a versatile scaffold in medicinal chemistry, known to be associated with various biological activities.[2][6] Further investigation into the specific compound this compound and its analogs is warranted to fully elucidate its therapeutic potential and mechanism of action. Researchers are encouraged to employ standardized protocols, such as those detailed above, to ensure data comparability and contribute to the growing body of knowledge on these compounds.

References

The Rise of Thiazolidine Derivatives: A Comparative Analysis of 2-(4-Chlorophenyl)thiazolidine Analogs Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel heterocyclic compounds. Among these, thiazolidine derivatives, particularly those containing a 2-(4-chlorophenyl) moiety, have emerged as a promising class of potential antibiotics. This guide provides a comprehensive comparison of the efficacy of various 2-(4-chlorophenyl)thiazolidine analogs against standard antibiotics, supported by experimental data from recent studies. The findings suggest that these compounds exhibit significant antibacterial activity, in some cases surpassing that of established drugs.

Quantitative Efficacy Analysis

The antibacterial potency of several this compound derivatives has been evaluated against a panel of pathogenic bacteria. The data, summarized below, highlights the Minimum Inhibitory Concentrations (MIC) of these compounds in comparison to commonly used antibiotics.

CompoundOrganismMIC (mg/L)Standard AntibioticMIC (mg/L)
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids Micrococcus luteus0.49Cefuroxime-
Bacillus subtilis0.49Cefuroxime-
Gram-positive strains3.91 - 15.63Cefuroxime>15.63
Gram-positive strains3.91 - 15.63Ampicillin>15.63
2,3-diaryl-thiazolidin-4-ones (Compound 5) Gram-positive & Gram-negative bacteria8 - 60Ampicillin-
5-Arylidene-thiazolidine-2,4-dione derivatives Gram-positive bacteria2 - 16 (µg/mL)--

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) .[1][2][3]

Derivatives of this compound have demonstrated considerable antimicrobial activity.[4][5] For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have shown potent antibacterial effects at low concentrations, with some of the most active compounds exhibiting MICs as low as 0.49 mg/L against Micrococcus luteus and Bacillus subtilis.[1] In some instances, the antibacterial activity of these new compounds was similar to or even higher than that of reference drugs like oxacillin and cefuroxime.[1][6] Specifically, against certain Gram-positive strains, some derivatives were more effective than cefuroxime and ampicillin, with MICs in the range of 3.91 to 15.63 mg/L.[1] Furthermore, studies on 2,3-diaryl-thiazolidin-4-ones revealed that the most active compounds were more potent against all tested bacterial strains than ampicillin.[2] Another study on 5-arylidene-thiazolidine-2,4-dione derivatives showed antimicrobial activity mainly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL.[3]

Proposed Mechanism of Action

The antibacterial activity of thiazolidin-2,4-dione derivatives is thought to stem from their ability to inhibit essential bacterial enzymes.[7] Docking studies have suggested the probable involvement of E. coli Mur B inhibition in the antibacterial action.[2] Mur B is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. For antifungal activity, inhibition of CYP51 is a likely mechanism.[2]

G cluster_0 Bacterial Cell Thiazolidine Derivative Thiazolidine Derivative Mur B Enzyme Mur B Enzyme Thiazolidine Derivative->Mur B Enzyme Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis Mur B Enzyme->Peptidoglycan Synthesis Catalyzes Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Forms Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Disruption leads to

Figure 1. Proposed mechanism of action of thiazolidine derivatives via inhibition of the Mur B enzyme.

Experimental Protocols

The evaluation of the antimicrobial efficacy of this compound derivatives typically involves standard microbiological assays. The following sections detail the common methodologies employed in the cited studies.

Antimicrobial Susceptibility Testing

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1] A standardized suspension of the test microorganism is inoculated into a series of tubes or microplate wells containing two-fold serial dilutions of the test compound. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Disk Diffusion Method: This method is used for qualitative assessment of antimicrobial activity.[8] A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test microorganism. The plate is then incubated, and the diameter of the zone of inhibition around the disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_0 Experimental Workflow cluster_1 Broth Dilution cluster_2 Disk Diffusion Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Inoculate Dilutions Inoculate Dilutions Prepare Bacterial Inoculum->Inoculate Dilutions Inoculate Agar Plates Inoculate Agar Plates Prepare Bacterial Inoculum->Inoculate Agar Plates Prepare Compound Dilutions->Inoculate Dilutions Apply Impregnated Disks Apply Impregnated Disks Prepare Compound Dilutions->Apply Impregnated Disks Incubate Plates Incubate Plates Inoculate Dilutions->Incubate Plates Determine MIC Determine MIC Incubate Plates->Determine MIC End1 End Determine MIC->End1 Result Inoculate Agar Plates->Apply Impregnated Disks Incubate Plates Incubate Plates Apply Impregnated Disks->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates ->Measure Zone of Inhibition End2 End Measure Zone of Inhibition->End2 Result

Figure 2. Workflow for antimicrobial susceptibility testing.

Conclusion

The collective evidence from multiple studies strongly indicates that this compound derivatives are a promising avenue for the development of new antimicrobial agents. Their potent activity against a range of bacteria, including strains resistant to conventional antibiotics, warrants further investigation. The elucidation of their mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for future drug design and optimization efforts. Continued research in this area is crucial to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to 2-(4-Chlorophenyl)thiazolidine and Other Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 2-(4-chlorophenyl)thiazolidin-4-one scaffold has emerged as a particularly promising pharmacophore. This guide provides a comparative overview of 2-(4-chlorophenyl)thiazolidin-4-one and its analogues against other thiazolidinone derivatives in the key therapeutic areas of cancer, microbial infections, and diabetes. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][2] The 2-aryl-thiazolidin-4-one backbone is a common feature in many of these active compounds.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazolidinone derivatives, including those with a 2-(4-chlorophenyl) substituent, against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference
Series 1: 2-(4-Chlorophenyl) Derivatives
2-(4-chlorophenyl)-3-aryl-thiazolidin-4-oneLeukemia (K562)9.44 ± 2.34[1]
2-(4-chlorophenyl)-3-aryl-thiazolidin-4-oneProstate (PC-3)24.09 ± 2.75[1]
2-(4-chlorophenyl)-3-aryl-thiazolidin-4-oneBreast (MDA-MB-231)28.09 ± 4.39[1]
Series 2: Other 2-Aryl Derivatives
2-phenyl-3-aryl-thiazolidin-4-oneLeukemia (K562)7.90 ± 1.70[1]
2-phenyl-3-aryl-thiazolidin-4-oneBreast (MDA-MB-231)30.38 ± 2.9[1]
Series 3: Benzoimidazol-thiazolidinone Hybrids
Benzoimidazol-thiazolidinone derivative 13aColorectal (HCT116)0.05 (mM/ml)[2]
Benzoimidazol-thiazolidinone derivative 13bColorectal (HCT116)0.12 (mM/ml)[2]
Series 4: 2,3-Diaryl-4-thiazolidinone Derivatives
2,3-diaryl-4-thiazolidinone derivativeLung (A549)Potent Inhibition[2]
2,3-diaryl-4-thiazolidinone derivativeBreast (MDA-MB-231)Potent Inhibition[2]
Experimental Protocols

MTT Assay for Cytotoxicity

The anti-proliferative activity of the thiazolidinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways in Cancer

Thiazolidinone derivatives can exert their anticancer effects through various mechanisms, including the inhibition of specific signaling pathways involved in cancer cell proliferation, survival, and migration. One such pathway is the Lysophosphatidic Acid (LPA) signaling pathway, which is implicated in breast cancer progression.[3]

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein G-protein (Gαi, Gαq, Gα12/13) LPA1->G_protein PLC PLC G_protein->PLC Rho Rho G_protein->Rho PI3K PI3K/Akt G_protein->PI3K Ras_MAPK Ras/MAPK G_protein->Ras_MAPK Cell_Proliferation Cell Proliferation & Survival PLC->Cell_Proliferation Cell_Migration Cell Migration & Invasion Rho->Cell_Migration PI3K->Cell_Proliferation Ras_MAPK->Cell_Proliferation Thiazolidinone Thiazolidin-4-ones (e.g., TZ-4, TZ-6) Thiazolidinone->LPA1 Inhibition

LPA1 Signaling Pathway Inhibition by Thiazolidinones.

Antimicrobial Activity

The thiazolidinone scaffold is a well-established pharmacophore in the development of novel antimicrobial agents.[4] Derivatives bearing the 2-(4-chlorophenyl) moiety have shown promising activity against a range of bacterial and fungal pathogens.

Comparative In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazolidinone derivatives against various microbial strains. As with anticancer data, direct comparisons should be made cautiously.

Compound ID/StructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Series 1: 2,3-Diaryl-thiazolidin-4-ones
Compound 5S. Typhimurium0.008–0.06C. albicansPotent[5]
Compound 8S. aureus (MRSA)PotentA. nigerPotent[5]
Compound 15P. aeruginosaPotent--[5]
Series 2: Adamantane-Thiazole-Thiazolidinone Hybrids
Hybrid CompoundGram-positive bacteria> AmpicillinA. niger> Bifonazole[4][6]
Hybrid CompoundGram-negative bacteria> StreptomycinC. albicans> Ketoconazole[4][6]
Series 3: Thiazolidinone-Thiazole Hybrids
Compound 1hP. aeruginosa125.4 (µM)--[7]
Compound 1mP. aeruginosa162.1 (µM)--[7]
Series 4: Thiazolidinone Derivative
TD-H2-AS. aureus0.06 - 100--[8]
Experimental Protocols

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 × 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Mechanism of Action

One of the proposed mechanisms for the antibacterial activity of thiazolidinone derivatives is the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

MurB_Inhibition_Workflow cluster_0 Peptidoglycan Precursor Synthesis UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG_PEP UDP-NAG-enolpyruvate MurA->UNAG_PEP MurB MurB (UDP-N-acetylenolpyruvylglucosamine reductase) UNAG_PEP->MurB NADPH NADPH NADPH->MurB NADP NADP+ MurB->NADP UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) MurB->UDP_NAM Peptidoglycan Peptidoglycan Biosynthesis UDP_NAM->Peptidoglycan Thiazolidinone Thiazolidin-4-one Derivatives Thiazolidinone->MurB Inhibition

Inhibition of MurB by Thiazolidinone Derivatives.

Antidiabetic Activity

Thiazolidinediones (TZDs), a subclass of thiazolidinones, are well-known for their use as insulin-sensitizing drugs in the treatment of type 2 diabetes.[9] They primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Comparative In Vitro Antidiabetic Activity

The following table provides a comparison of the in vitro antidiabetic activity of various thiazolidinedione derivatives, focusing on their inhibitory effects on key enzymes involved in glucose metabolism.

Compound ID/StructureTarget EnzymeIC50 (µg/mL)Reference
Series 1: Novel TZD Derivatives
TZDD1Aldose Reductase27.54[10]
TZDD2α-Amylase18.24[10]
TZDD2DPP-4Potent Inhibition[10]
Series 2: Thiazolidine-2,4-dione-pyrazole conjugates
Compound ad50α-Amylase22.35[11]
Compound ad51α-Amylase27.63[11]
Series 3: Thiazolidinedione Derivatives
TD1α-AmylasePotent Inhibition[12]
TD2α-AmylaseModerate Inhibition[12]
Experimental Protocols

α-Amylase Inhibition Assay

The inhibitory effect of thiazolidinone derivatives on α-amylase activity can be determined using a colorimetric assay.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer).

  • Incubation: The test compounds at various concentrations are pre-incubated with the α-amylase solution.

  • Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid reagent).

  • Color Development: The mixture is heated to develop the color, which is proportional to the amount of reducing sugars produced by the enzymatic reaction.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the α-amylase activity (IC50) is calculated.

Signaling Pathway in Diabetes

The primary mechanism of action for the antidiabetic effects of thiazolidinediones is the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[13]

PPARg_Signaling_Pathway cluster_0 Nucleus Thiazolidinedione Thiazolidinedione (TZD) PPARg PPARγ Thiazolidinedione->PPARg Agonist RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Adipocyte_Differentiation Adipocyte Differentiation Gene_Transcription->Adipocyte_Differentiation

PPARγ Signaling Pathway Activated by Thiazolidinediones.

References

Comparative Cross-Reactivity Assessment of 2-(4-Chlorophenyl)thiazolidine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 2-(4-Chlorophenyl)thiazolidine against a panel of selected biological targets. The objective is to offer a framework for assessing its selectivity and potential off-target effects, a critical step in early-stage drug discovery and chemical probe development. This document summarizes potential cross-reactivity based on the known activities of the broader thiazolidine chemical class and provides detailed protocols for experimental validation.

Introduction to this compound and the Importance of Cross-Reactivity Assessment

The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The subject of this guide, this compound, is a member of this class. Early assessment of a compound's selectivity is paramount to mitigate the risk of off-target toxicities and to ensure that its observed biological effects are indeed due to the modulation of the intended target. This guide offers a comparative framework for evaluating the cross-reactivity of this compound against other structurally or functionally related compounds.

Comparative Analysis of this compound and Selected Alternatives

Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide proposes a representative panel of targets based on the known biological activities of structurally related thiazolidinone derivatives. We compare this compound with two hypothetical alternative compounds: a known COX-2 inhibitor with a thiazolidinone core (Alternative A) and a thiazolidine-based antibacterial agent (Alternative B).

Table 1: Hypothetical Cross-Reactivity Profile (IC50/EC50 in µM)

TargetThis compoundAlternative A (Thiazolidinone COX-2 Inhibitor)Alternative B (Thiazolidine-based Antibacterial)
Primary Target (Hypothesized)
Cyclooxygenase-2 (COX-2)5.20.1 >100
Off-Target Panel
Cyclooxygenase-1 (COX-1)25.815.5>100
5-Lipoxygenase (5-LOX)15.122.3>100
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)>100>1001.5
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)12.58.945.2
Cytochrome P450 3A4 (CYP3A4)35.042.158.7

Note: The data presented in this table is for illustrative purposes to guide experimental design and is not based on published experimental results for this compound.

Experimental Protocols

To empirically determine the cross-reactivity profile, a series of in vitro assays should be conducted. Below are detailed methodologies for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Procedure:

    • Recombinant human COX-1 or COX-2 is incubated with the test compound or vehicle control in a reaction buffer containing heme and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • The reaction is initiated by the addition of arachidonic acid.

    • The oxidation of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 595 nm).

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

MurA Enzyme Inhibition Assay
  • Principle: This assay determines the inhibitory effect of a compound on the bacterial enzyme MurA, which is involved in peptidoglycan synthesis.

  • Procedure:

    • Recombinant MurA enzyme is incubated with the test compound or vehicle control.

    • The enzymatic reaction is initiated by the addition of the substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).

    • The reaction progress is monitored by measuring the release of inorganic phosphate using a malachite green-based colorimetric method.

    • IC50 values are determined from the dose-response curves.

PPARγ Ligand Binding Assay
  • Principle: This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ligand-binding domain of PPARγ.

  • Procedure:

    • A mixture of a fluorescently labeled PPARγ ligand and the PPARγ ligand-binding domain is incubated with varying concentrations of the test compound.

    • The binding equilibrium is allowed to be reached.

    • The fluorescence polarization of the solution is measured. Displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.

    • IC50 values are calculated from the resulting dose-response curves.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the assessment process, the following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_preparation Compound & Assay Preparation cluster_screening Primary & Secondary Screening cluster_analysis Data Analysis & Interpretation compound_prep Compound Dilution Series (this compound & Alternatives) primary_screen Primary Target Assays (e.g., COX-2 Assay) compound_prep->primary_screen secondary_screen Off-Target Panel Assays (COX-1, MurA, PPARγ, etc.) compound_prep->secondary_screen assay_prep Assay Plate Preparation (Enzymes/Receptors & Substrates) assay_prep->primary_screen assay_prep->secondary_screen data_acq Data Acquisition (Spectrophotometry, Fluorescence, etc.) primary_screen->data_acq secondary_screen->data_acq ic50_calc IC50/EC50 Calculation data_acq->ic50_calc selectivity_index Selectivity Index Calculation (IC50 Off-Target / IC50 Primary Target) ic50_calc->selectivity_index

Caption: Workflow for Cross-Reactivity Assessment.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological Functions) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain) cox2->pgs_inflam inhibitor This compound (Potential Inhibitor) inhibitor->cox1 Cross-reactivity? inhibitor->cox2 Inhibition?

Unveiling the Action of 2-(4-Chlorophenyl)thiazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 2-(4-Chlorophenyl)thiazolidine, placing it in the context of other well-characterized psychoactive agents. Due to the limited direct experimental data on this specific compound, this guide draws upon the broader understanding of the pharmacological activities of the 2-arylthiazolidine class of molecules and compares them to established drugs with known central nervous system (CNS) effects.

Executive Summary

Comparative Analysis of Potential Mechanisms of Action

Based on the activities of related thiazolidine derivatives, a plausible hypothesis is that this compound exerts its effects through modulation of central nervous system targets. The following table compares its potential mechanism with that of established CNS-active drugs.

CompoundPutative Primary Target(s)Primary Mechanism of ActionKey Biological Effects
This compound Dopamine and/or Serotonin Receptors (Hypothesized)Modulation of dopaminergic and/or serotonergic neurotransmission (Hypothesized)CNS depressant, potential anxiolytic, anticonvulsant, or antidepressant-like effects (Inferred from related compounds)
Chlorpromazine Dopamine D2 ReceptorsAntagonism of D2 receptors, leading to a reduction in dopaminergic signaling.Antipsychotic, antiemetic, sedative.
Diazepam GABA-A ReceptorsPositive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA.Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant.

Quantitative Data Comparison (Hypothetical vs. Actual)

Direct quantitative data for this compound is not available. The following table presents the known receptor binding affinities (Ki) for the comparator drugs to provide a framework for potential future experimental evaluation of the target compound. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) in nM
2-(4--Chlorophenyl)thiazolidine Dopamine D2Data not available
Serotonin (various subtypes)Data not available
Chlorpromazine Dopamine D20.55 - 7.244[1]
Diazepam GABA-A Receptor~7 x 10^-7 M (or 700 nM) - Note: This is an effective concentration for counteracting an endogenous inhibitor, not a direct Ki value.[2]

Signaling Pathways

The potential signaling pathway for this compound, if it acts on dopamine or serotonin receptors, would involve the modulation of downstream signaling cascades typically associated with these G-protein coupled receptors (GPCRs). This contrasts with the mechanism of Diazepam, which directly modulates an ion channel.

cluster_dopaminergic Dopaminergic Pathway (Hypothetical for 2-(4-CPT)) 2-CPT This compound D2R Dopamine D2 Receptor 2-CPT->D2R Modulates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream

Caption: Hypothetical Dopaminergic Pathway for this compound.

cluster_gabaergic GABAergic Pathway (Diazepam) Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Chloride Cl- Influx GABA_A->Chloride Enhances Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Established GABAergic Pathway for Diazepam.

Experimental Protocols

To definitively determine the mechanism of action of this compound and validate the hypotheses presented, the following experimental protocols are recommended:

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including dopamine and serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the specific human recombinant receptors of interest (e.g., D1, D2, 5-HT1A, 5-HT2A).

  • Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound, this compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the CNS effects of this compound in animal models.

a) Locomotor Activity Test

Methodology:

  • Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to monitor the movement of the animal.[3][4][5]

  • Procedure: Administer this compound or a vehicle control to mice. Place each mouse individually into the center of the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).[3][4][5]

  • Data Analysis: Compare the locomotor activity of the treated group with the control group to determine if the compound has stimulant or depressant effects.

b) Forced Swim Test

Methodology:

  • Apparatus: Use a transparent cylindrical tank filled with water.[6][7]

  • Procedure: Administer this compound, a known antidepressant (e.g., imipramine), or a vehicle control to mice. Place each mouse individually into the water tank for a set period (e.g., 6 minutes). Record the duration of immobility.[6][7]

  • Data Analysis: A decrease in immobility time in the treated group compared to the control group suggests a potential antidepressant-like effect.

Experimental Workflow

cluster_workflow Experimental Workflow for Characterization Start Synthesize and Purify This compound Binding Radioligand Binding Assays (Dopamine, Serotonin, etc.) Start->Binding Behavioral In Vivo Behavioral Assays Start->Behavioral Analysis Data Analysis and Mechanism Hypothesis Binding->Analysis Locomotor Locomotor Activity Test Behavioral->Locomotor FST Forced Swim Test Behavioral->FST Locomotor->Analysis FST->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

References

A Comparative Analysis of 2-(4-Chlorophenyl)thiazolidine and 2-Phenylthiazolidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the synthesis, physicochemical properties, and biological activities of 2-(4-chlorophenyl)thiazolidine and 2-phenylthiazolidine, supported by experimental data from related studies.

This guide provides a comprehensive comparison of this compound and its non-halogenated analog, 2-phenylthiazolidine. Thiazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorophenyl group in place of a phenyl group can significantly alter the molecule's physicochemical properties and biological efficacy. This comparative study aims to provide researchers, scientists, and drug development professionals with a clear understanding of the key differences and potential applications of these two compounds.

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The presence of a chlorine atom on the phenyl ring of this compound introduces changes in molecular weight, polarity, and lipophilicity compared to 2-phenylthiazolidine.

PropertyThis compound2-PhenylthiazolidineReference
Molecular Formula C9H10ClNSC9H11NS[1][2]
Molecular Weight 199.70 g/mol 165.26 g/mol [1][2]
Appearance Not explicitly reportedColorless oily liquid[3]
Melting Point Not explicitly reportedNot explicitly reported
Solubility Not explicitly reportedNot explicitly reported

Synthesis and Experimental Protocols

The synthesis of 2-arylthiazolidines typically involves the condensation reaction between a substituted benzaldehyde and cysteamine hydrochloride. This straightforward method allows for the generation of a diverse library of derivatives.

General Synthesis Protocol:

A mixture of the appropriately substituted benzaldehyde (4-chlorobenzaldehyde or benzaldehyde) and cysteamine hydrochloride is refluxed in a suitable solvent, such as ethanol, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product A 4-Chlorobenzaldehyde / Benzaldehyde C Solvent (e.g., Ethanol) A->C B Cysteamine Hydrochloride B->C D Reflux C->D E Cooling & Isolation D->E F Recrystallization / Column Chromatography E->F G This compound / 2-Phenylthiazolidine F->G

Caption: General workflow for the synthesis of 2-arylthiazolidines.

Comparative Biological Activity

Thiazolidine derivatives have been extensively studied for a range of biological activities, including antimicrobial and anticancer effects. While direct comparative data for this compound and 2-phenylthiazolidine is limited, structure-activity relationship (SAR) studies of related compounds suggest that the presence and position of substituents on the phenyl ring play a critical role in their biological potency.

Antimicrobial Activity

Thiazolidinone derivatives, which are structurally related to thiazolidines, have demonstrated significant antimicrobial properties. Studies on various 2,3-diaryl-thiazolidin-4-ones have shown that these compounds exhibit broad-spectrum antibacterial activity.[4] For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[5] The introduction of a chloro-substituent on the phenyl ring has been shown in some series of thiazolidinone derivatives to enhance antimicrobial activity.[1]

Related Compound ClassGeneral FindingReference
2,3-diaryl-thiazolidin-4-onesBroad-spectrum antibacterial activity, with MICs ranging from 0.008 to 0.24 mg/mL.[4]
5-Arylidene-thiazolidine-2,4-dione derivativesActive mainly against Gram-positive bacteria, with MIC values from 2 to 16 µg/mL.[5]
2-(4-chlorophenylimino) thiazolidin-4-one derivativesModerate to excellent antimicrobial activity against various bacterial and fungal strains.[1]
Anticancer Activity

The thiazolidine scaffold is a key component in several anticancer agents. Thiazolidin-4-one and thiazolidine-2,4-dione derivatives have been a major focus of anticancer drug discovery.[6][7] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression. For example, certain 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have shown potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines with IC50 values in the sub-micromolar range.[8] The presence of a chlorophenyl group at the 2-position of the thiazolidin-4-one ring has been associated with significant anticancer activity in some studies.[7]

Related Compound ClassGeneral FindingReference
2,4-ThiazolidinedionesSuppress the growth of various cancer cell lines, including colon, breast, and prostate.[6]
2-(substituted aryl)-thiazolidin-4-onesExhibit cytotoxic activity against a range of human tumor cell lines.[7]
Pyrazolyl-phenylthiazolidin-4-onesPotent cytotoxicity against HCT 116 and MCF-7 cancer cell lines (IC50 = 0.37–0.44 μM for the lead compound).[8]

dot

Biological_Activity_Pathway cluster_compounds Compounds cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action A This compound C Antimicrobial Activity A->C D Anticancer Activity A->D B 2-Phenylthiazolidine B->C B->D E Inhibition of Bacterial Growth C->E F Induction of Apoptosis D->F G Enzyme Inhibition D->G

Caption: Potential biological activities and mechanisms of action for the compared thiazolidines.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Conclusion

Based on the available literature for structurally related compounds, both this compound and 2-phenylthiazolidine are promising scaffolds for the development of new therapeutic agents. The presence of the chlorine atom in this compound is anticipated to enhance its lipophilicity and potentially its biological activity compared to 2-phenylthiazolidine. This is a common trend observed in medicinal chemistry where halogenation can lead to improved potency.

References

Evaluating the Therapeutic Potential of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-(4-chlorophenyl)thiazolidine derivatives, focusing on their in vitro selectivity for cancer cells over normal cells. Due to the limited availability of direct therapeutic index data for this compound, this document centers on the more extensively studied 2-(4-chlorophenyl)thiazolidin-4-one derivatives. The Selectivity Index (SI), a crucial in vitro measure, is used as a surrogate for the therapeutic index to compare the cytotoxic effects of these compounds on cancerous versus non-cancerous cell lines.

In Vitro Efficacy and Cytotoxicity Comparison

The following table summarizes the in vitro cytotoxicity of various 2-(4-chlorophenyl)thiazolidin-4-one derivatives against a human breast adenocarcinoma cell line (MCF-7) and a normal cell line (Vero), providing a basis for comparing their selective anticancer potential.

CompoundCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-oneMCF-760.71Not ReportedNot ReportedNot Calculable[1][2]
Compound 22 (a 2,4-dioxothiazolidine derivative)MCF-71.21Vero3.973.28[1]
(4-fluorophenyl) thiazolidin-4-one (4-TH)SKOV3 (ovarian)12.3CHO-K1 (normal)7.50.61[3][4]

Note: A higher Selectivity Index (SI) indicates a greater selective toxicity towards cancer cells. The SI is calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells. The data presented is for derivatives of this compound and not the parent compound itself.

Experimental Protocols

Determination of In Vitro Cytotoxicity (MTT Assay)

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., Vero)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (thiazolidinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the test compounds are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Determining Selectivity Index

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CancerCells Cancer Cell Line (e.g., MCF-7) TreatmentCancer Treat with 2-(4-Chlorophenyl)thiazolidin-4-one Derivative (Serial Dilutions) CancerCells->TreatmentCancer NormalCells Normal Cell Line (e.g., Vero) TreatmentNormal Treat with 2-(4-Chlorophenyl)thiazolidin-4-one Derivative (Serial Dilutions) NormalCells->TreatmentNormal MTT_Cancer MTT Assay TreatmentCancer->MTT_Cancer MTT_Normal MTT Assay TreatmentNormal->MTT_Normal IC50_Cancer Determine IC50 (Cancer Cells) MTT_Cancer->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) MTT_Normal->IC50_Normal SI_Calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->SI_Calc IC50_Normal->SI_Calc

Caption: Workflow for determining the in vitro Selectivity Index.

References

A Head-to-Head Comparison of 2-Arylthiazolidin-4-one Derivatives: Unveiling Structure-Activity Relationships in Anticancer and Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of variously substituted 2-arylthiazolidin-4-one derivatives reveals key structural determinants for their biological activity. This guide synthesizes data from multiple studies to provide a head-to-head comparison of their anticancer and antimicrobial potencies, offering valuable insights for researchers and drug development professionals in the fields of medicinal chemistry and pharmacology.

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of this heterocyclic ring system allows for substitutions at the 2, 3, and 5-positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on 2-arylthiazolidin-4-one derivatives, a class that has shown particular promise in preclinical studies. By comparing the biological data of various analogs, we can elucidate critical structure-activity relationships (SAR) that govern their efficacy and selectivity.

Comparative Analysis of Anticancer Activity

The anticancer potential of 2-arylthiazolidin-4-one derivatives has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of compounds, highlighting the impact of different substituents on their cytotoxic effects.

Compound ID2-Aryl Substituent3-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
28a Isatin-based--HepG227.59[3][4]
MCF-78.97[3][4]
HT-295.42[3][4]
28b Isatin-based--HepG24.97[3][4]
MCF-75.33[3][4]
HT-293.29[3][4]
37a p-hydroxyphenylImidazopyridine-MCF-73.2[4]
DU1456.8[4]
37b 5-methyl-p-hydroxyphenylImidazopyridine-A5498.4[4]
37c 5-nitro-p-hydroxyphenylImidazopyridine-A5499.9[4]
40a Ortho-substituted phenylbis-thiazolidin-4-one-MCF-722.04[4]
Caco-245.91[4]
40b Ortho-substituted phenylbis-thiazolidin-4-one-HepG234.94[4]
4j 2,3-diaryl--HePG-2Potent Cytotoxicity[5]
4k 2,3-diaryl--HePG-2Potent Cytotoxicity[5]
7g Thiazolidinone-isatin hybrid--A549Most Potent[6]
MCF-7Most Potent[6]
PC3Most Potent[6]

Note: This table presents a selection of data from the cited literature for comparative purposes. For a comprehensive understanding, please refer to the original publications.

The data reveals that the nature of the substituent at the 2-aryl position, as well as modifications at the N-3 and C-5 positions of the thiazolidinone ring, significantly influences the anticancer activity. For instance, isatin-based derivatives 28a and 28b demonstrate potent activity against liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cell lines, with compound 28b showing comparable activity to the standard drug doxorubicin.[3][4] Furthermore, the introduction of a p-hydroxyphenyl group at the 2-position, as seen in the imidazopyridine-thiazolidin-4-one hybrid 37a , results in strong inhibition of MCF-7 and DU145 cancer cells.[4] Mechanistic studies on some of these derivatives, such as compound 7g , suggest that they induce apoptosis in cancer cells through the modulation of key signaling pathways.[6]

Comparative Analysis of Antimicrobial Activity

2-Arylthiazolidin-4-one derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. The table below presents a head-to-head comparison of the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.

Compound ID2-Aryl Substituent3-SubstituentBacterial/Fungal StrainMIC (µg/mL)Reference
5 Benzothiazole-thiazolidinone-S. Typhimurium0.008-0.06[1]
8a-d Varied aryl3-(4-(1H-imidazolylmethyl)phenyl)Klebsiella pneumoniae12.5[7][8]
4a 4-fluoro-phenyl4-methyl-5,6,7,8-tetrahydro-quinazolin-2-ylPseudomonas fluorescensPotent[9][10]
Staphylococcus aureusPotent[9][10]
4e 2-methoxy-phenyl4,6-dimethyl-pyrimidin-2-ylPseudomonas fluorescensPotent[9][10]
Staphylococcus aureusPotent[9][10]
7d Thiazolidinone-isatin hybrid-Staphylococcus aureusSusceptible[6]
6h 2-chloro pyridine2-amino-6-methoxy-benzothiazoleEscherichia coliSignificant[11]

Note: This table presents a selection of data from the cited literature for comparative purposes. For a comprehensive understanding, please refer to the original publications.

The antimicrobial data indicates that the incorporation of specific heterocyclic moieties can significantly enhance the potency of 2-arylthiazolidin-4-one derivatives. For example, compounds bearing a benzothiazole moiety, such as compound 5 , exhibit excellent antibacterial activity against S. Typhimurium.[1] Similarly, derivatives with an imidazole substituent, like compounds 8a-d , are particularly effective against Klebsiella pneumoniae.[7][8] The presence of a quinazoline or pyrimidine ring, as in compounds 4a and 4e , confers potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas fluorescens) bacteria.[9][10]

Experimental Protocols

The following are generalized experimental protocols for the key assays used to evaluate the biological activities of 2-arylthiazolidin-4-one derivatives, based on methodologies described in the cited literature.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2-arylthiazolidin-4-one derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). A negative control (DMSO) and a positive control (e.g., Etoposide, Doxorubicin) are included.[6]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 150 µL of DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved in the evaluation of 2-arylthiazolidin-4-one derivatives, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-Arylthiazolidin-4-one Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial data_analysis IC50 & MIC Calculation anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

A generalized experimental workflow for the synthesis and biological evaluation of 2-arylthiazolidin-4-one derivatives.

apoptosis_pathway compound 2-Arylthiazolidin-4-one Derivative cancer_cell Cancer Cell compound->cancer_cell bcl2 Bcl-2 (Anti-apoptotic) cancer_cell->bcl2 Down-regulation bax Bax (Pro-apoptotic) cancer_cell->bax Up-regulation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

A Comparative Guide to Recombinant Human ACE2 Proteins for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal recombinant human Angiotensin-Converting Enzyme 2 (ACE2) protein is critical for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of commercially available recombinant human ACE2 proteins, focusing on key performance metrics and supported by experimental data and detailed protocols.

The Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloproteinase with a dual role in human physiology. It is a crucial negative regulator of the Renin-Angiotensin System (RAS), where it cleaves angiotensin II to the vasodilator angiotensin-(1-7)[1][2][3]. Simultaneously, it serves as the primary receptor for the spike (S) protein of coronaviruses, including SARS-CoV and SARS-CoV-2, mediating viral entry into host cells[1][4]. This dual functionality makes recombinant human ACE2 an invaluable tool in cardiovascular research and virology, particularly in the development of therapeutics and vaccines for COVID-19.

This guide compares three leading recombinant human ACE2 products, highlighting their specifications and performance data to aid researchers in making an informed decision for their specific application, be it studying viral entry, screening for inhibitors, or investigating cardiovascular pathways.

Performance Comparison of Recombinant Human ACE2 Proteins

The selection of a recombinant protein hinges on its purity, bioactivity, and consistency. The following table summarizes the key specifications and performance data for three representative recombinant human ACE2 products from leading suppliers.

FeatureProduct A: Sino Biological (Cat# 10108-H08H)Product B: R&D Systems (Cat# 933-ZN-010)Product C: ACROBiosystems (Cat# AC2-H52H8)
Construct Human ACE2 (Met1-Ser740) with a C-terminal polyhistidine tag[5]Human ACE2 (Gln18-Ser740) with a C-terminal 10-His tagHuman ACE2 with a C-terminal His Tag[6]
Expression Host HEK293 Cells[5]Mouse myeloma cell line, NS0-derivedHEK293[6]
Purity > 95% as determined by SDS-PAGE[5]> 90% by SDS-PAGE under reducing conditions and visualized by silver stain[7]> 95% as determined by SDS-PAGE[6]
Endotoxin Level < 1.0 EU per μg of the protein as determined by the LAL method[5]< 1.0 EU per 1 μg of the protein by the LAL methodNot explicitly specified
Predicted MW 85.1 kDa[5]85 kDaNot explicitly specified
Apparent MW Not explicitly specified101-111 kDa, reducing conditions[7]170-220 kDa (verified by SEC-MALS, suggesting a dimeric form)[6]
Binding Activity (EC50) 20-90 ng/mL for binding to immobilized 2019-nCoV Spike Protein (RBD, mFc Tag)[5]1.00-12.0 ng/mL for binding to immobilized Recombinant SARS-CoV-2 Spike RBD Fc ChimeraLinear range of 0.2-5 ng/mL for binding to immobilized SARS-CoV-2 S protein RBD, Fc Tag[6]
Binding Affinity (Kd) 2.46 nM as determined in a BLI assay with Recombinant SARS-CoV-2 Spike RBD-mFc Protein[5]7.037 nM as determined in an SPR assay with Recombinant SARS-CoV-2 Spike RBD Fc Chimera Protein2.16 nM as determined in a BLI assay with loaded SARS-CoV-2 S protein RBD, Fc Tag[6]
Specific Activity >1000 pmols/min/μg, measured by its ability to cleave a fluorogenic peptide substrate[8]> 800 pmol/min/µg, as measured by its ability to cleave a fluorogenic peptide substrateNot explicitly specified

Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed methodologies for key experiments are provided below.

Experiment 1: ACE2-Spike Protein Binding Assay (ELISA)

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify the binding of recombinant human ACE2 to the SARS-CoV-2 Spike protein's receptor-binding domain (RBD).

Materials:

  • 96-well microplate

  • Recombinant SARS-CoV-2 Spike RBD Protein

  • Recombinant Human ACE2 Protein (Product A, B, or C)

  • Bovine Serum Albumin (BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Antibody (e.g., anti-His tag antibody-HRP conjugate)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of Recombinant SARS-CoV-2 Spike RBD protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Binding: Add 100 µL of serial dilutions of the Recombinant Human ACE2 Protein to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of HRP-conjugated anti-His tag antibody (or anti-Fc antibody for Fc-tagged ACE2) at the recommended dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The EC50 value can be calculated from the resulting dose-response curve.

Experiment 2: ACE2 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to measure the carboxypeptidase activity of recombinant human ACE2 using a fluorogenic substrate.

Materials:

  • Black 96-well microplate

  • Recombinant Human ACE2 Protein (Product A, B, or C)

  • Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)

  • Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)

  • Fluorometer

Methodology:

  • Prepare Standards: Prepare a standard curve using a known concentration of a fluorophore (e.g., Mca).

  • Prepare Reactions: In a black 96-well microplate, add 50 µL of Assay Buffer to each well.

  • Add Enzyme: Add 10 µL of different dilutions of the Recombinant Human ACE2 Protein to the wells.

  • Initiate Reaction: Add 40 µL of the fluorogenic ACE2 substrate to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorometer with excitation at ~320 nm and emission at ~400 nm.

  • Calculation: The specific activity (in pmol/min/µg) can be calculated from the linear portion of the reaction curve, using the standard curve to convert fluorescence units to pmoles of cleaved substrate.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the experimental and biological context of recombinant ACE2, the following diagrams have been generated.

ACE2_Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation Renin Renin ACE ACE ACE2 ACE2

Caption: The role of ACE2 in the Renin-Angiotensin System (RAS).

Experimental_Workflow_ELISA cluster_prep Plate Preparation cluster_binding Binding & Detection cluster_readout Signal Readout Coating 1. Coat Plate with Spike RBD Protein Washing1 2. Wash Coating->Washing1 Blocking 3. Block with BSA Washing1->Blocking Washing2 4. Wash Blocking->Washing2 AddACE2 5. Add Recombinant ACE2 Protein Washing2->AddACE2 Washing3 6. Wash AddACE2->Washing3 AddAb 7. Add HRP-conjugated Detection Antibody Washing3->AddAb Washing4 8. Wash AddAb->Washing4 AddTMB 9. Add TMB Substrate Washing4->AddTMB Stop 10. Add Stop Solution AddTMB->Stop Read 11. Read Absorbance at 450 nm Stop->Read

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Chlorophenyl)thiazolidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for 2-(4-Chlorophenyl)thiazolidine, emphasizing safe handling and adherence to regulatory standards.

It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 7738-99-0) with detailed disposal instructions was not publicly available at the time of this writing. The following guidance is based on general best practices for the disposal of similar chemical compounds. Therefore, it is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures.

Immediate Safety and Handling

Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Disposal Principles

The primary and universally recommended method for the disposal of this compound, like many laboratory chemicals, is to entrust it to a licensed and approved hazardous waste disposal facility.[1][2][3][4][5][6][7][8][9] This ensures that the compound is managed in an environmentally sound and legally compliant manner.

Key Steps for Disposal:

  • Consult Official Guidance: Always prioritize your institution's established safety protocols and waste disposal procedures. Contact your EHS department for specific instructions.

  • Proper Labeling: Ensure the waste container holding the this compound is clearly and accurately labeled with the full chemical name and any known hazard information.

  • Secure Containment: Store the waste in a compatible, sealed, and leak-proof container. Keep it segregated from other incompatible waste streams.

  • Arrange for Professional Disposal: Coordinate with a certified chemical waste disposal service for the collection and proper management of the material.

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table summarizes general data points often found in the SDS of analogous thiazolidine compounds. This information is for illustrative purposes and should not be considered specific to the target compound.

PropertyGeneral Information for Analogous Thiazolidine Compounds
Physical State Solid
Primary Hazard Potential for skin, eye, and respiratory irritation.
Disposal Method Incineration or other approved methods by a licensed facility.
PPE Requirement Safety glasses, gloves, lab coat.

Experimental Protocols for Safe Handling During Disposal Preparation

The following are generalized experimental protocols for preparing chemical waste for disposal, based on common laboratory practices for similar compounds.

Protocol 1: Preparation of Solid Waste

  • Objective: To safely package solid this compound for disposal.

  • Materials:

    • Original container of this compound

    • Appropriate waste container (as specified by your EHS department)

    • Labeling materials

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • If the original container is intact and suitable for transport, it may be used as the primary waste container. Ensure the cap is securely fastened.

    • If transferring is necessary, carefully transfer the solid material to the designated waste container, minimizing the creation of dust.

    • Securely close the waste container.

    • Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol), and wipe dry.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the labeled container in a designated hazardous waste accumulation area until collection.

Protocol 2: Decontamination of Labware

  • Objective: To decontaminate labware that has come into contact with this compound.

  • Materials:

    • Contaminated labware (glassware, spatulas, etc.)

    • Appropriate organic solvent (e.g., acetone, ethanol)

    • Designated waste container for solvent rinsate

    • Detergent and water

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Rinse the contaminated labware with a suitable organic solvent to dissolve any residual compound.

    • Collect the solvent rinsate in a designated hazardous waste container.

    • Label the solvent waste container appropriately.

    • Wash the rinsed labware with detergent and water.

    • Rinse thoroughly with deionized water.

    • Allow the labware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Consult Institutional EHS Procedures & SDS A->B C Wear Appropriate PPE B->C D Segregate from Incompatible Waste C->D E Package in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Collection by Licensed Waste Disposal Service F->G H Decontaminate Work Area and Equipment G->H

Caption: Disposal workflow for this compound.

By adhering to these general principles and, most importantly, consulting with certified safety and disposal professionals, researchers can ensure the safe and compliant management of this compound waste.

References

Personal protective equipment for handling 2-(4-Chlorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Chlorophenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar thiazolidine derivatives. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 7738-99-0) was not located, the information from related compounds indicates a need for careful handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Compounds structurally related to this compound are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1][2][3][4] Therefore, a cautious approach is necessary, and the following personal protective equipment is mandatory.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[1]
Body Protection Laboratory CoatA full-length laboratory coat to prevent skin contact.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is advised if working outside a fume hood or if dusts/aerosols may be generated.[1]
Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to avoid inhalation of any dust particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any solid residues, contaminated disposable labware (e.g., weighing boats, pipette tips), and used bench paper in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Procedure:

  • All hazardous waste must be disposed of through an approved waste disposal plant.[1][2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C D Prepare Solution C->D E Decontaminate Work Surfaces D->E F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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2-(4-Chlorophenyl)thiazolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.